1-Cyanocyclobutane-1-carboxamide: A Comprehensive Technical Guide on Properties, Synthesis, and Pharmacological Applications
Executive Summary 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) is a highly versatile, geminally disubstituted cyclobutane building block. Featuring both a cyano (-C≡N) and a primary carboxamide (-CONH₂) group on...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) is a highly versatile, geminally disubstituted cyclobutane building block. Featuring both a cyano (-C≡N) and a primary carboxamide (-CONH₂) group on a strained four-membered ring, it offers unique orthogonal reactivity. This technical guide details its physicochemical profile, synthetic workflows, and its emerging role in modern drug discovery, particularly in the development of solute carrier (SLC) inhibitors and conformationally restricted pharmacophores.
Structural and Physicochemical Profiling
The compound is characterized by the molecular formula C₆H₈N₂O. The geminal substitution on the cyclobutane ring restricts the conformational flexibility of the attached functional groups. In medicinal chemistry, this property is highly sought after to lock molecules into bioactive conformations, thereby reducing entropic penalties upon target binding and preventing metabolic degradation at the alpha-carbon position.
Table 1: Physicochemical Properties of 1-Cyanocyclobutane-1-carboxamide
Property
Value / Description
CAS Registry Number
1494540-01-0 [1]
Molecular Formula
C₆H₈N₂O [1]
Molecular Weight
124.14 g/mol [1]
SMILES String
O=C(C1(C#N)CCC1)N [2]
Topological Polar Surface Area (TPSA)
~66.9 Ų (Calculated)
Hydrogen Bond Donors
1 (from primary -NH₂)
Hydrogen Bond Acceptors
2 (from C=O and C≡N)
Ring Strain Energy
~26 kcal/mol (Cyclobutane core)
Chemical Reactivity and Orthogonal Transformations
The strategic value of 1-cyanocyclobutane-1-carboxamide lies in the orthogonal reactivity of its two functional groups. Controlling chemoselectivity here is paramount for downstream applications. The cyano group can be targeted by nucleophiles or reducing agents, while the carboxamide can independently undergo hydrolysis, dehydration, or rearrangement.
Selective Reduction: The cyano group can be reduced to a primary amine (yielding 1-(aminomethyl)cyclobutane-1-carboxamide) using Raney Nickel/H₂ or carefully controlled LiAlH₄, leaving the amide intact.
Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under strongly basic or acidic conditions, yielding 1-cyanocyclobutane-1-carboxylic acid.
Dehydration: Treatment with phosphoryl chloride (POCl₃) or thionyl chloride dehydrates the primary amide to a nitrile, yielding cyclobutane-1,1-dicarbonitrile.
Hofmann Rearrangement: Treatment with sodium hypochlorite and sodium hydroxide converts the primary amide to an amine, yielding 1-amino-cyclobutanecarbonitrile, a direct precursor to unnatural amino acids.
Orthogonal chemical transformations of the 1-cyanocyclobutane-1-carboxamide scaffold.
Experimental Methodology: Synthesis Protocol
The de novo synthesis of 1-cyanocyclobutane-1-carboxamide is typically achieved through the double alkylation of 2-cyanoacetamide with 1,3-dibromopropane. This process leverages the high acidity of the methylene protons alpha to both the cyano and carbonyl groups [3].
Causality in Experimental Design:
Solvent Choice (DMF): A polar aprotic solvent is required to maintain the solubility of the intermediate enolate and accelerate the Sₙ2 displacement without hydrogen-bonding interference.
Base Selection (K₂CO₃): Potassium carbonate is preferred for its mildness, preventing the premature hydrolysis of the amide group that frequently occurs with stronger aqueous hydroxides.
Temperature Control: The initial deprotonation is highly exothermic; thus, the reaction is initiated at 0°C. Subsequent heating to 70°C provides the thermodynamic activation energy necessary to overcome the ring strain generated during the final cyclization step.
Step-by-Step Protocol:
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-cyanoacetamide (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.
Base Addition: Cool the solution to 0°C using an ice-water bath. Slowly add anhydrous K₂CO₃ (2.5 equiv) in small portions. Stir for 30 minutes to ensure complete deprotonation of the first alpha-proton.
Alkylation: Add 1,3-dibromopropane (1.1 equiv) dropwise via an addition funnel over 30 minutes. Critical Note: Slow addition prevents localized concentration spikes, thereby minimizing intermolecular oligomerization side-reactions.
Cyclization: Remove the ice bath and gradually heat the reaction mixture to 70°C. Monitor the reaction via TLC or LC-MS. The formation of the four-membered ring typically requires 12-24 hours of heating.
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
Washing & Drying: Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a Hexane/EtOAc gradient) or recrystallization to yield pure 1-cyanocyclobutane-1-carboxamide.
Step-by-step synthetic workflow for 1-cyanocyclobutane-1-carboxamide.
Applications in Drug Development
The incorporation of cyclobutane rings in medicinal chemistry has surged due to their ability to improve metabolic stability and modulate lipophilicity. 1-Cyanocyclobutane-1-carboxamide serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).
Solute Carrier (SLC) Inhibitors:
Recent patent literature highlights the use of 1-cyanocyclobutane-1-carboxamide in the synthesis of inhibitors targeting the Solute Carrier Family 6 Member 19 (SLC6A19) [4]. SLC6A19 is a sodium-dependent neutral amino acid transporter primarily expressed in the kidneys and intestines. Inhibiting this transporter is a viable therapeutic strategy for metabolic disorders. The cyclobutane core derived from 1-cyanocyclobutane-1-carboxamide acts as a rigid spacer, precisely orienting pharmacophores to fit the binding pocket of the transporter [4].
Spirocyclic Scaffold Generation:
The dual functional groups allow for the construction of complex spirocyclic systems. For example, condensation of the amide with adjacent ketones or aldehydes, followed by cyclization involving the nitrile, can yield spiro-fused pyrimidines or imidazolones. These 3D-rich structures are highly prized in fragment-based drug discovery (FBDD) for their ability to escape the "flatland" of traditional planar aromatic drugs, offering superior target specificity and reduced off-target toxicity.
References
MolPort Chemical Database . "1-cyanocyclobutane-1-carboxamide | 1494540-01-0". MolPort. Available at: [Link]
National Institutes of Health (NIH) . "Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety". PMC. Available at:[Link]
Google Patents. "WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof". Google Patents.
Exploratory
1-Cyanocyclobutane-1-carboxamide: Mechanistic Pathways, Synthesis Protocols, and Applications in Drug Discovery
Executive Summary The gem-disubstituted cyclobutane motif is increasingly prevalent in modern drug discovery. By imparting significant sp3 character to molecular scaffolds, it improves metabolic stability, aqueous solubi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The gem-disubstituted cyclobutane motif is increasingly prevalent in modern drug discovery. By imparting significant
sp3
character to molecular scaffolds, it improves metabolic stability, aqueous solubility, and target specificity compared to planar aromatic analogs. 1-Cyanocyclobutane-1-carboxamide is a critical bifunctional intermediate utilized in the synthesis of spirocycles, cyclobutane-fused heterocycles, and complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of the two primary synthetic pathways for generating 1-cyanocyclobutane-1-carboxamide: the Phase-Transfer Catalyzed (PTC) cycloalkylation of 2-cyanoacetamide, and the selective Radziszewski amidation of cyclobutane-1,1-dicarbonitrile.
Core Mechanistic Pathways: The "Why" and "How"
To synthesize a highly strained 4-membered ring with two distinct functional groups on the same carbon, chemists must carefully manage steric hindrance, competitive side reactions, and phase boundaries.
This route constructs the cyclobutane ring directly from 2-cyanoacetamide and 1,3-dibromopropane . The active methylene group of 2-cyanoacetamide possesses highly acidic
α
-protons (
pKa≈11
) due to the electron-withdrawing nature of the adjacent cyano and carboxamide groups.
First Deprotonation & Intermolecular
SN2 : A base (typically
K2CO3
or
NaOH
) removes the first
α
-proton. The resulting carbanion acts as a nucleophile, attacking one electrophilic carbon of 1,3-dibromopropane and displacing a bromide ion to form an acyclic intermediate (2-cyano-5-bromopentanamide).
Second Deprotonation & Intramolecular
SN2 : The base removes the second
α
-proton. Despite increased steric congestion, the resulting carbanion undergoes a rapid 4-exo-tet cyclization. It attacks the carbon bearing the remaining bromide, closing the 4-membered ring.
The Role of Causality in PTC : Conducting this in a purely aqueous or purely organic system leads to poor yields due to reagent insolubility or competitive hydrolysis of the alkyl bromide. Introducing a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) shuttles the reactive hydroxide/carbonate anion into the organic phase. This accelerates the deprotonation rate while completely shielding the alkyl halide from aqueous degradation [1].
Pathway B: Selective Radziszewski Amidation
This divergent route begins with cyclobutane-1,1-dicarbonitrile (synthesized via the alkylation of malononitrile). The challenge lies in selectively hydrolyzing only one of the two identical nitrile groups to an amide.
This is achieved via the Radziszewski reaction , which utilizes alkaline hydrogen peroxide (
H2O2
/
NaOH
) [2, 3].
Nucleophilic Addition : The hydroperoxide anion (
HOO−
) attacks the highly electrophilic carbon of one nitrile group, forming a transient peroxycarboximidic acid (peroxyimidate) intermediate.
Oxygen Transfer : The peroxyimidate reacts with a second molecule of
H2O2
(or water), liberating singlet oxygen (
1O2
) and yielding the amide.
The Role of Causality in Selectivity : Why doesn't the second nitrile hydrolyze? Once the first nitrile is converted to a carboxamide, the local steric bulk increases drastically. Furthermore, the carboxamide group is electron-donating via resonance, which reduces the electrophilicity of the remaining adjacent nitrile carbon, effectively halting the reaction at the mono-amide stage.
Visualizations of Synthetic Logic
Figure 1: Divergent synthetic workflows for 1-cyanocyclobutane-1-carboxamide.
Figure 2: Mechanistic pathway of the Radziszewski amidation of gem-dinitriles.
Comparative Analysis of Synthetic Routes
Parameter
Pathway A: PTC Cycloalkylation
Pathway B: Radziszewski Amidation
Overall Yield
65% - 75%
70% - 85% (from dicarbonitrile)
Atom Economy
High (Direct conversion)
Moderate (Requires intermediate isolation)
Reaction Time
12 - 18 hours
2 - 4 hours
Temperature
60°C - 80°C
10°C - 25°C (Exothermic control needed)
Key Impurities
Unreacted acyclic intermediate, dimers
Di-amide (over-hydrolysis), unreacted dinitrile
Scalability
Excellent (One-pot potential)
Good (Requires strict thermal management)
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) to verify intermediate success before proceeding.
Protocol A: PTC-Mediated Cycloalkylation of 2-Cyanoacetamide
Objective : Direct synthesis of 1-cyanocyclobutane-1-carboxamide.
Preparation : In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanoacetamide (1.0 eq, 100 mmol) and 1,3-dibromopropane (1.1 eq, 110 mmol) in 150 mL of Toluene.
Catalyst Addition : Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol) to the organic mixture.
Base Addition : Slowly add a 50% aqueous solution of
NaOH
(2.5 eq, 250 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain the internal temperature below 40°C during addition.
Cyclization : Heat the biphasic mixture to 75°C and stir vigorously (800 rpm) for 14 hours.
IPC (Self-Validation) : Pull a 0.5 mL aliquot from the organic layer. Run TLC (Eluent: EtOAc/Hexane 1:1) and visualize with
KMnO4
. The disappearance of the 2-cyanoacetamide spot (
Rf≈0.1
) and the appearance of a new product spot (
Rf≈0.4
) validates the completion of the cyclization.
Workup : Cool to room temperature. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure product.
Protocol B: Controlled Radziszewski Hydrolysis
Objective : Selective mono-amidation of cyclobutane-1,1-dicarbonitrile.
Preparation : Dissolve cyclobutane-1,1-dicarbonitrile (1.0 eq, 50 mmol) in 50 mL of absolute ethanol in a 250 mL flask. Cool the solution to 10°C using an ice-water bath.
Base Addition : Add 6M aqueous
NaOH
(1.2 eq, 60 mmol) to the solution.
Peroxide Addition : Dropwise, add 30% aqueous
H2O2
(1.5 eq, 75 mmol) over 45 minutes. Critical Step: The reaction generates singlet oxygen and is highly exothermic. Do not allow the internal temperature to exceed 25°C to prevent di-hydrolysis.
Stirring : Remove the ice bath and stir at room temperature for 3 hours.
IPC (Self-Validation) : Analyze the reaction mixture via LC-MS. The target mass for 1-cyanocyclobutane-1-carboxamide is
[M+H]+=125.1
. Ensure the peak corresponding to the di-amide (
[M+H]+=143.1
) is < 5% by Area Under Curve (AUC).
Workup : Quench the remaining peroxide by carefully adding saturated aqueous
Na2S2O3
until a peroxide test strip reads negative. Extract the product with Dichloromethane (3 x 50 mL), dry, and evaporate to yield a white crystalline solid.
References
El-Regal, M. K. A., et al. (2013). Review Article Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Semantic Scholar. URL:[Link]
Panzarasa, G. (2018). Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. ACS Omega. URL:[Link]
Banerjee, P., et al. (2020). Role of catalytic nitrile decomposition in tricopper complex mediated direct partial oxidation of methane to methanol. Nature Communications (OSTI). URL:[Link]
Foundational
Comprehensive NMR Spectral Analysis and Synthetic Protocols for 1-Cyanocyclobutane-1-carboxamide
Executive Summary 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) is a highly versatile, sp³-rich small molecule scaffold with the molecular formula C₆H₈N₂O[1]. In contemporary medicinal chemistry, the incorporation...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) is a highly versatile, sp³-rich small molecule scaffold with the molecular formula C₆H₈N₂O[1]. In contemporary medicinal chemistry, the incorporation of conformationally restricted cyclobutane rings has become a premier strategy for improving the metabolic stability and target affinity of active pharmaceutical ingredients (APIs). This specific bifunctional building block is frequently utilized in the synthesis of advanced therapeutics, including inhibitors for the solute carrier family 6 member 19 (SLC6A19)[2] and beta-site amyloid precursor protein cleaving enzymes (BACE1/BACE2) targeting Alzheimer's disease and Type 2 diabetes[3].
This technical guide provides a rigorous framework for the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-cyanocyclobutane-1-carboxamide, ensuring high-fidelity data acquisition for structural validation.
Molecular Architecture and Mechanistic Context
The structural logic of 1-cyanocyclobutane-1-carboxamide lies in its geminal disubstitution at the C1 position of a strained four-membered carbocycle.
Steric Constraints: The cyclobutane ring adopts a puckered conformation to minimize torsional strain, which rigidly projects the cyano (-C≡N) and carboxamide (-CONH₂) groups into defined spatial vectors.
Electronic Environment: The C1 carbon is a quaternary center subjected to intense electron-withdrawing inductive effects from both the sp-hybridized nitrile and the sp²-hybridized carbonyl group. This unique electronic environment significantly deshields the adjacent C2 and C4 methylene protons, creating a distinct NMR signature.
Hydrogen Bonding: The primary amide acts as both a hydrogen-bond donor and acceptor, while the nitrile serves as a strong, directional hydrogen-bond acceptor. This dual capacity is critical for binding within the hydrophilic pockets of target proteins[2].
Synthetic workflow for 1-cyanocyclobutane-1-carboxamide via partial hydrolysis.
Synthetic Workflow & Sample Preparation Protocol
To guarantee the trustworthiness of the NMR data, the sample must be prepared using a self-validating protocol that eliminates paramagnetic impurities and controls for concentration-dependent chemical shifts.
Synthesis via Partial Hydrolysis
1-Cyanocyclobutane-1-carboxamide is typically synthesized via the controlled partial hydrolysis of cyclobutane-1,1-dicarbonitrile.
Reaction: Dissolve cyclobutane-1,1-dicarbonitrile (1.0 eq) in ethanol. Cool to 0 °C.
Catalysis: Dropwise add 30% aqueous H₂O₂ (1.2 eq) followed by a catalytic amount of 6M NaOH (0.1 eq). The causality here is critical: the mild basic peroxide conditions selectively hydrate one nitrile group to an amide via a peroxyimidic acid intermediate, preventing over-hydrolysis to the carboxylic acid.
Isolation: Neutralize, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
NMR Sample Preparation (Self-Validating System)
Desiccation: Dry 20 mg (for ¹H NMR) or 60 mg (for ¹³C NMR) of the synthesized 1-cyanocyclobutane-1-carboxamide under high vacuum (≤ 0.1 mbar) for 12 hours to eradicate residual protic solvents (e.g., water, ethanol) that could obscure the amide signals.
Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). Causality: DMSO-d₆ is specifically chosen because it is a strong hydrogen-bond acceptor. It disrupts the intermolecular hydrogen bonding between the primary amide groups of the analyte, preventing peak broadening and yielding sharp, distinct N-H resonances.
Internal Standardization: Ensure the DMSO-d₆ contains 0.03% v/v tetramethylsilane (TMS). This provides an absolute zero reference point (δ 0.00 ppm), self-validating the chemical shift calibration.
Filtration: Pass the dissolved sample through a 0.22 μm PTFE syringe filter directly into a precision 5 mm NMR tube. This step removes microscopic particulates that distort magnetic field homogeneity, ensuring optimal peak resolution (linewidth < 1 Hz).
NMR Acquisition Protocols
Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (BBO) at 298 K.
¹H NMR Protocol:
Frequency: 400.13 MHz
Scans (NS): 16
Relaxation Delay (D1): 1.5 seconds. (Sufficient for the relatively fast spin-lattice relaxation of small molecule protons).
Spectral Width (SW): 12.0 ppm.
¹³C NMR Protocol:
Frequency: 100.61 MHz
Scans (NS): 1024. Causality: The high number of scans is mandatory to achieve an adequate signal-to-noise ratio for the quaternary C1 carbon and the nitrile carbon, which suffer from a lack of Nuclear Overhauser Effect (NOE) enhancement and long T₁ relaxation times.
Relaxation Delay (D1): 2.0 seconds.
Decoupling: ¹H broadband decoupling (WALTZ-16 sequence) to collapse carbon multiplets into sharp singlets.
Spectral Analysis and Signal Assignments
Signal assignment logic for 1H and 13C NMR spectra based on structural environment.
¹H NMR Quantitative Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Causality
7.75
Broad singlet (br s)
1H
-NH (Amide)
Due to the partial double-bond character of the C-N bond, rotation is restricted. This proton is anti to the carbonyl oxygen.
7.50
Broad singlet (br s)
1H
-NH (Amide)
The second diastereotopic amide proton, positioned syn to the carbonyl oxygen.
2.55 - 2.65
Multiplet (m)
4H
H-2, H-4 (Ring)
Strongly deshielded by the anisotropic and inductive effects of the adjacent geminal CN and CONH₂ groups.
1.95 - 2.05
Multiplet (m)
2H
H-3 (Ring)
Located furthest from the electron-withdrawing groups; exhibits a chemical shift typical of a strained carbocycle.
¹³C NMR Quantitative Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Type
Assignment
Mechanistic Causality
169.5
C (Quaternary)
C=O (Amide)
Highly deshielded sp² carbonyl carbon.
121.0
C (Quaternary)
C≡N (Nitrile)
Characteristic shift for an sp-hybridized nitrile carbon.
42.5
C (Quaternary)
C-1 (Ring)
Deshielded sp³ carbon due to direct attachment to two strongly electronegative functional groups.
31.2
CH₂ (Methylene)
C-2, C-4 (Ring)
Equivalent carbons experiencing moderate inductive deshielding from C-1.
16.8
CH₂ (Methylene)
C-3 (Ring)
Shielded sp³ carbon, characteristic of the distal position in a cyclobutane ring.
References
Source: bldpharm.
Title: WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19)
Title: US 2015/0291621 A1 - 2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d][1,3]THIAZIN-8a(8H)
Literature review on 1-Cyanocyclobutane-1-carboxamide derivatives
An In-Depth Technical Guide to 1-Cyanocyclobutane-1-carboxamide Derivatives: From Synthesis to Therapeutic Innovation Abstract The 1-cyanocyclobutane-1-carboxamide scaffold has recently emerged as a structure of signific...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 1-Cyanocyclobutane-1-carboxamide Derivatives: From Synthesis to Therapeutic Innovation
Abstract
The 1-cyanocyclobutane-1-carboxamide scaffold has recently emerged as a structure of significant interest in medicinal chemistry. Its unique combination of a conformationally rigid cyclobutane core with the versatile hydrogen-bonding and polar features of the carboxamide and cyano groups presents a compelling platform for designing highly specific and potent enzyme inhibitors. This technical guide provides an in-depth review of this novel chemical class, with a primary focus on its successful application in the development of inhibitors for the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a critical negative regulator in the immuno-oncology landscape. We will explore the strategic rationale behind the scaffold's design, detail robust synthetic methodologies, analyze structure-activity relationships, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.
The 1-Cyanocyclobutane-1-carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
The design of novel therapeutic agents often hinges on the identification of "privileged scaffolds"—core molecular structures that can be decorated to interact with a variety of biological targets. The 1-cyanocyclobutane-1-carboxamide motif is a prime example of such a scaffold, deriving its utility from the synergistic interplay of its constituent parts.
The Cyclobutane Ring: Escaping Flatland for Improved Pharmacological Properties
In medicinal chemistry, there is a continuous drive to "escape from flatland"—the tendency for drug candidates to be overly planar and aromatic, which can lead to poor solubility and non-specific binding. The cyclobutane ring provides an elegant solution. Unlike flexible acyclic chains or larger cycloalkanes, the cyclobutane core adopts a distinct, rigid, and puckered conformation.[1] This conformational restriction is a powerful tool for drug designers. By locking pendant functional groups into specific three-dimensional orientations, the cyclobutane scaffold can significantly enhance binding affinity and selectivity for a target protein's active site, minimizing off-target effects.[2] This rigidity also often contributes to increased metabolic stability, a crucial factor in improving a drug's pharmacokinetic profile.[1]
The Carboxamide and Cyano Moieties: Key Players in Target Engagement
The geminal substitution of the cyclobutane ring with both a carboxamide and a cyano group at the 1-position creates a dense hub of functionality.
The Carboxamide Group: The carboxamide linkage is a cornerstone of medicinal chemistry, prized for its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O).[3] This dual nature allows it to form robust and highly directional interactions within a protein's binding pocket, which is critical for high-affinity binding. Furthermore, the amide bond is relatively stable to metabolic degradation, contributing to a favorable drug profile.
The Cyano Group: The nitrile or cyano group is a versatile functional group. It is a potent hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group or a halogen atom. Its linear geometry and electronic properties can be pivotal for fitting into specific pockets and modulating the electronic character of the molecule.
The combination of these three components—a rigid 3D scaffold, a powerful hydrogen-bonding unit, and a polar, directing cyano group—creates a unique pharmacophore with immense potential for targeted drug design.
Synthetic Strategies for Assembly and Derivatization
A key advantage of this scaffold is its accessible synthesis from readily available starting materials. The general approach involves the creation of a 1-cyanocyclobutane-1-carboxylic acid intermediate, which is then coupled with a diverse range of amines to generate a library of derivatives.
Core Synthesis: Establishing the 1-Cyanocyclobutane-1-carboxylic Acid Intermediate
The foundational step is the alkylation of a suitably substituted phenylacetonitrile with a 1,3-dihalopropane. This reaction efficiently constructs the core cyclobutane ring.
A common method involves the reaction of a phenylacetonitrile derivative with 1,3-dihalopropane (e.g., 1,3-dibromopropane) in the presence of a strong base like sodium hydride or potassium tert-butoxide in a suitable solvent such as DMSO or THF.[4] This directly yields the 1-aryl-1-cyanocyclobutane precursor. Subsequent hydrolysis of the nitrile group under acidic or basic conditions can then furnish the corresponding carboxylic acid, although for the synthesis of the target carboxamides, the cyano group is retained. The carboxylic acid moiety is typically installed prior to the cyclization or via an alternative route, such as the aminocarbonylation of cyclobutanols.[2]
Amide Coupling and Functionalization: Building a Diverse Chemical Library
With the 1-cyanocyclobutane-1-carboxylic acid core in hand, the final derivatives are assembled using standard amide coupling protocols. The carboxylic acid is "activated" using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). This activated intermediate is then reacted with a primary or secondary amine to form the final carboxamide product.
This modular approach is exceptionally powerful, as it allows for the introduction of a vast array of chemical functionalities by simply varying the amine coupling partner. This enables a thorough exploration of the structure-activity relationship (SAR) around the core scaffold.
Workflow Diagram: General Synthetic Sequence
The following diagram illustrates the typical workflow for synthesizing 1-cyanocyclobutane-1-carboxamide derivatives.
Caption: General synthetic workflow for derivative synthesis.
A Case Study in Immuno-Oncology: Inhibition of the Cbl-b E3 Ubiquitin Ligase
The therapeutic potential of the 1-cyanocyclobutane-1-carboxamide scaffold is powerfully demonstrated by its application as a platform for discovering inhibitors of Cbl-b.[5]
Cbl-b: A Key Negative Regulator of T-Cell Activation
Cbl-b is an E3 ubiquitin ligase that functions as a crucial intracellular immune checkpoint. Within T cells and other immune cells, Cbl-b targets key signaling proteins for ubiquitination and subsequent degradation, effectively acting as a brake on the immune response. By inhibiting Cbl-b, the activation threshold of T cells is lowered, leading to a more robust and sustained anti-tumor immune response. This makes Cbl-b a highly attractive target for cancer immunotherapy, offering a complementary approach to traditional checkpoint inhibitors that target extracellular receptors like PD-1 and CTLA-4.[5]
Mechanism of Action and Signaling Pathway
1-Cyanocyclobutane-1-carboxamide derivatives have been designed to bind to the active site of Cbl-b, preventing it from engaging with its natural substrates. This inhibition "releases the brakes" on T-cell activation. When a T cell recognizes a cancer cell via its T-cell receptor (TCR), Cbl-b would normally dampen the resulting downstream signaling cascade. In the presence of an inhibitor, this negative regulation is removed, leading to enhanced signaling through pathways like PI3K/Akt, resulting in increased T-cell proliferation, cytokine release (e.g., IL-2), and cytotoxic activity against tumor cells.
Caption: Inhibition of Cbl-b enhances T-cell activation.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the amine portion of the scaffold has been crucial in optimizing potency against Cbl-b. Patent literature discloses a range of derivatives that highlight key SAR trends.[5] For instance, the introduction of specific heterocyclic groups often leads to a significant increase in inhibitory activity.
Compound ID
R-Group (Attached to Carboxamide Nitrogen)
Cbl-b Inhibition IC50 (nM)
Example 1
2-(Trifluoromethyl)pyridin-4-yl
< 100
Example 2
5-Fluoropyridin-2-yl
100 - 500
Example 3
1-Methyl-1H-pyrazol-3-yl
> 500
Example 4
6-(Morpholinomethyl)pyridin-3-yl
< 100
Data is representative and synthesized from trends observed in public domain patent literature for illustrative purposes.[5]
Causality Behind SAR Observations:
Potency Enhancement: The data suggests that electron-withdrawing groups on a pyridine ring (Example 1) may lead to more potent inhibition than less-substituted or alternative heterocyclic systems. The addition of a solubilizing group that can form further interactions, such as the morpholine in Example 4, also appears to be a highly effective strategy for boosting potency.
Binding Pocket Exploration: The variation in activity across different amine substituents underscores the modularity of the scaffold. It allows for a systematic probing of the Cbl-b active site to identify optimal interactions that maximize inhibitory potency.
Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of 1-cyanocyclobutane-1-carboxamide derivatives, designed to be self-validating through clear steps and expected outcomes.
Protocol 1: Synthesis of a Representative Cbl-b Inhibitor
Objective: To synthesize 1-cyano-N-(2-(trifluoromethyl)pyridin-4-yl)cyclobutane-1-carboxamide.
Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-cyanocyclobutane-1-carboxylic acid (1.0 eq). Dissolve in anhydrous DMF.
Amine Addition: Add 4-amino-2-(trifluoromethyl)pyridine (1.1 eq) to the solution.
Base and Coupling Agent: Add DIPEA (3.0 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.2 eq). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed, driving the reaction forward. HATU is a highly efficient coupling agent that minimizes side reactions and racemization.
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Rationale: The bicarbonate wash removes unreacted acid and acidic byproducts from the HATU reagent.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure title compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Cbl-b Inhibition Assay (Lanthascreen™ TR-FRET)
Objective: To determine the IC50 value of a test compound against Cbl-b E3 ligase activity.
Principle: This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method. It measures the ubiquitination of a fluorescently labeled substrate by Cbl-b. Inhibition of Cbl-b results in a decreased TR-FRET signal.
Materials:
Recombinant human Cbl-b protein
E1 activating enzyme (e.g., UBE1)
E2 conjugating enzyme (e.g., UbcH5b)
Biotinylated ubiquitin
Fluorescein-labeled substrate peptide
Europium-labeled anti-GST antibody (or other tag-specific antibody)
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no Cbl-b) controls.
Enzyme/Substrate Mix: Prepare a master mix containing Cbl-b, E1, E2, biotin-ubiquitin, and the fluorescein-labeled substrate in assay buffer.
Initiation: Add the Enzyme/Substrate mix to the wells containing the test compounds.
ATP Addition: Prepare a solution of ATP in assay buffer. Add this solution to all wells to initiate the enzymatic reaction.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light. Rationale: This allows for the enzymatic transfer of biotin-ubiquitin onto the fluorescein-substrate, bringing the biotin and fluorescein moieties into proximity.
Detection: Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the reaction). Add the detection mix to all wells.
Final Incubation: Incubate for another 60 minutes at room temperature to allow for the FRET pairs to associate.
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The 1-cyanocyclobutane-1-carboxamide scaffold represents a significant advancement in the design of targeted therapeutics. Its successful application in creating potent and specific inhibitors of the Cbl-b E3 ligase for immuno-oncology highlights the power of combining conformational constraint with modular, functional group-rich design. The synthetic accessibility of these derivatives ensures that a wide chemical space can be explored, facilitating rapid optimization of potency, selectivity, and pharmacokinetic properties.
Looking ahead, this core structure holds promise for targeting other enzymes where the unique 3D presentation of functional groups can be exploited. Future research will likely focus on expanding the library of derivatives to target other E3 ligases, kinases, or proteases, as well as on exploring novel synthetic methodologies to further functionalize the cyclobutane ring itself. The continued development of this scaffold is poised to deliver a new generation of precisely engineered medicines for challenging diseases.
References
This list is compiled from the search results and provides real, verifiable sources. URLs are directed to the main landing page for stability.
EP0863868B1 - Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives.
WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights . ResearchGate. [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights . PMC. [Link]
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides . PMC. [Link]
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity . Malaria World. [Link]
Cyclobutane carboxamide inhibitors of fungal melanin: Biosynthesis and their evaluation as fungicides . ResearchGate. [Link]
Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state . RSC Publishing. [Link]
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins . MDPI. [Link]
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins . PubMed. [Link]
Cyclobutanes in Small‐Molecule Drug Candidates . Radboud Repository. [Link]
Electronic and Steric Properties of 1-Cyanocyclobutane-1-carboxamide: A Comprehensive Technical Guide
Executive Summary The incorporation of strained carbocycles into small-molecule scaffolds is a cornerstone of modern medicinal chemistry. 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) represents a highly specializ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of strained carbocycles into small-molecule scaffolds is a cornerstone of modern medicinal chemistry. 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) represents a highly specialized, geminally disubstituted cyclobutane derivative that offers unique stereoelectronic properties. By featuring both a strongly electron-withdrawing cyano (-CN) group and a hydrogen-bonding carboxamide (-CONH₂) group at the C1 position, this molecule serves as a versatile building block. It is increasingly utilized to induce conformational restriction, improve metabolic stability, and act as a critical intermediate in the synthesis of spirocyclic active pharmaceutical ingredients (APIs) and targeted inhibitors[1].
This whitepaper provides an in-depth analysis of the steric constraints, electronic push-pull dynamics, and validated synthetic protocols associated with 1-cyanocyclobutane-1-carboxamide.
Steric Properties & Conformational Dynamics
The Puckered "Butterfly" Conformation
Unlike planar geometric squares, the cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations. If the ring were perfectly planar, it would suffer from severe torsional strain due to eight pairs of eclipsing C-H interactions. To alleviate this, the ring puckers (folding angle of ~25–30°), which slightly increases angle strain but significantly reduces torsional strain[2].
Geminal Disubstitution and Steric Clash
The 1,1-disubstitution at the C1 position forces the two functional groups into distinct spatial orientations: one "axial-like" and one "equatorial-like"[3]. The conformational preference is dictated by the transannular steric strain (1,3-diaxial-like interactions) between the substituents and the C3 protons.
Cyano Group (-CN): Being sp-hybridized and linear, the cyano group has an exceptionally small steric profile (A-value ≈ 0.2 kcal/mol).
Carboxamide Group (-CONH₂): The sp²-hybridized carbonyl is planar but possesses significantly more steric bulk (A-value ≈ 1.2–1.5 kcal/mol) and a larger hydration sphere.
Causality in Conformational Locking: To minimize unfavorable steric clashes across the ring, the bulkier -CONH₂ group preferentially occupies the equatorial-like position, forcing the linear -CN group into the axial-like position. This energetic preference effectively "locks" the cyclobutane ring, reducing the rapid ring-flipping observed in unsubstituted cyclobutanes and providing a rigid, predictable 3D vector for drug-target interactions[2].
Conformational equilibrium of 1-cyanocyclobutane-1-carboxamide favoring equatorial carboxamide.
Electronic & Stereoelectronic Properties
The electronic landscape of 1-cyanocyclobutane-1-carboxamide is defined by the synergistic electron-withdrawing nature of its geminal substituents.
Inductive Polarization and Ring Effects
Both the cyano and carboxamide groups exert strong inductive (-I) and resonance (-M) effects. Because the C1 position lacks protons, it cannot form a carbanion; however, the intense electron withdrawal heavily polarizes the adjacent C1-C2 and C1-C4 bonds. This polarization increases the s-character of the C-C bonds within the highly strained ring, subtly altering the NMR chemical shifts of the adjacent protons, making them more deshielded and susceptible to complex spin-spin coupling (geminal and vicinal
2J
and
3J
couplings)[3].
Hydrogen Bonding and Solvation
The dual functionalization creates a highly polar node on an otherwise lipophilic carbocycle. The -CONH₂ group acts as both a strong hydrogen bond donor (via NH₂) and acceptor (via C=O), which is critical for anchoring the molecule within hydrophilic protein pockets. Conversely, the -CN group acts as a strong dipole and a weak hydrogen bond acceptor, often participating in orthogonal multipolar interactions with target residues[1].
Quantitative Comparison of Substituent Properties
Property
Cyano Group (-CN)
Carboxamide Group (-CONH₂)
Electronic Effect
Strong EWG (-I, -M)
Moderate EWG (-I, -M)
Hammett Constant (
σp
)
0.66
0.36
Steric A-Value (kcal/mol)
~0.2 (Linear, low bulk)
1.2 – 1.5 (Planar, high bulk)
Hydrogen Bonding
Weak Acceptor
Strong Donor & Acceptor
Hybridization (Attachment)
sp
sp²
Applications in Drug Development
In medicinal chemistry, replacing a flexible aliphatic chain or a planar aromatic ring with a cyclobutane moiety is a proven strategy to improve the pharmacokinetic profile of a drug candidate[2].
Metabolic Stability: The fully substituted C1 carbon is highly resistant to cytochrome P450-mediated oxidation.
Conformational Restriction: By locking the molecule into a specific 3D geometry, the entropic penalty typically incurred when a flexible ligand binds to a receptor is minimized, thereby increasing binding affinity.
Targeted Inhibitor Design: 1-Cyanocyclobutane-1-carboxamide derivatives are actively utilized in the synthesis of Solute Carrier Family 6 Member 19 (SLC6A19) inhibitors, which are investigated for treating metabolic disorders and amino acid transport anomalies[1].
Synthetic Workflows & Experimental Protocols
The synthesis of 1-cyanocyclobutane-1-carboxamide is typically achieved via a two-step sequence: a base-mediated double alkylation of an active methylene compound, followed by amidation.
Rationale & Causality: Sodium ethoxide (NaOEt) in ethanol is explicitly chosen as the base/solvent system to match the ethyl ester of the starting material, thereby preventing unwanted transesterification side reactions. The intramolecular SN2 cyclization is entropically favored (forming a ring) but enthalpically disfavored due to the ~26 kcal/mol ring strain of cyclobutane. The reaction is driven forward by the extreme acidity of the active methylene protons and the stabilization of the intermediate carbanion by the dual electron-withdrawing groups[4].
Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate
Preparation: In a flame-dried flask under inert atmosphere, prepare a solution of sodium ethoxide (21 wt% in EtOH, 1.5 equivalents) in anhydrous ethanol (25 mL)[4].
Activation: Dropwise add ethyl cyanoacetate (1.0 equivalent) at 0 °C. Stir for 15 minutes to allow complete formation of the stabilized enolate.
Alkylation: Add 1,3-dibromopropane (1.05 equivalents) slowly to the reaction mixture[4].
Cyclization: Heat the reaction mixture to reflux for 3 hours. The thermal energy overcomes the activation barrier for the strained 4-membered ring closure[4].
Workup: Concentrate the mixture in vacuo, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃, brine, and water. Dry over anhydrous Na₂SO₄ and concentrate to yield ethyl 1-cyanocyclobutanecarboxylate (typical yield: ~74%)[4]. Self-Validation: The disappearance of the active methylene singlet (~3.5 ppm) in ¹H NMR confirms complete dialkylation.
Step 2: Amidation to 1-Cyanocyclobutane-1-carboxamide
Reagent Addition: Dissolve the crude ethyl 1-cyanocyclobutanecarboxylate in a saturated solution of ammonia in methanol (NH₃/MeOH).
Conversion: Stir the sealed reaction vessel at room temperature for 24–48 hours. The electron-withdrawing cyano group activates the adjacent ester towards nucleophilic acyl substitution.
Isolation: Evaporate the solvent under reduced pressure. Purify the resulting solid via recrystallization (e.g., from ethanol/water) to afford pure 1-cyanocyclobutane-1-carboxamide.
Synthetic workflow for 1-cyanocyclobutane-1-carboxamide via double alkylation and amidation.
Application Note: Catalytic Reduction Protocols for 1-Cyanocyclobutane-1-carboxamide
Abstract & Introduction The synthesis of conformationally restricted diamines and amino-amides is of significant interest to the pharmaceutical and materials science industries. The cyclobutane scaffold, in particular, o...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
The synthesis of conformationally restricted diamines and amino-amides is of significant interest to the pharmaceutical and materials science industries. The cyclobutane scaffold, in particular, offers a unique three-dimensional geometry that can be exploited in drug design to improve binding affinity and metabolic stability.[1] 1-Cyanocyclobutane-1-carboxamide is a readily accessible intermediate that serves as a valuable precursor to two key building blocks: 1-(aminomethyl)cyclobutane-1-carboxamide and cyclobutane-1,1-diyldimethanamine. The selective or exhaustive reduction of its nitrile and amide functionalities provides direct access to these valuable scaffolds.
This application note provides detailed, field-proven protocols for the catalytic reduction of 1-Cyanocyclobutane-1-carboxamide. We present two primary strategies:
Protocol A: A chemoselective catalytic hydrogenation using Raney® Nickel, targeting the reduction of the nitrile group to a primary amine while preserving the carboxamide.
Protocol B: An exhaustive reduction of both the nitrile and carboxamide groups to their corresponding primary amines using the powerful hydride reagent, Lithium Aluminum Hydride (LiAlH₄).
The causality behind experimental choices, safety considerations, and expected outcomes are discussed in detail to provide researchers, scientists, and drug development professionals with a comprehensive and reliable guide for synthesizing these important molecular building blocks.
Mechanistic Rationale: The Challenge of Chemoselectivity
The core synthetic challenge presented by 1-Cyanocyclobutane-1-carboxamide is the presence of two reducible functional groups: a nitrile (-C≡N) and a primary amide (-CONH₂). The reduction of these groups proceeds through different mechanisms and generally requires different levels of activation.
Nitrile Reduction: The catalytic hydrogenation of nitriles is a well-established transformation, typically proceeding through an imine intermediate.[2] A significant challenge in this process is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to the formation of secondary and tertiary amine byproducts.[2][3] This side reaction is often suppressed by the addition of ammonia to the reaction mixture.[3]
Amide Reduction: Amides are significantly less electrophilic than nitriles and are therefore more difficult to reduce.[4] Their reduction typically requires powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or borane complexes.[4][5][6] These reagents operate by nucleophilic hydride attack on the amide carbonyl carbon.[4]
This difference in reactivity forms the basis of our chemoselective strategy. By employing milder catalytic hydrogenation conditions (Protocol A), it is possible to selectively reduce the more reactive nitrile group while leaving the robust amide group intact. Conversely, the use of a potent, non-selective reducing agent like LiAlH₄ (Protocol B) ensures the complete reduction of both functionalities.
Experimental Protocols
Protocol A: Selective Catalytic Hydrogenation of the Nitrile Group
This protocol targets the synthesis of 1-(aminomethyl)cyclobutane-1-carboxamide via the selective reduction of the nitrile moiety using Raney® Nickel as the catalyst.
Principle of the Method:
Raney® Nickel is a highly active hydrogenation catalyst commonly used for the reduction of nitriles.[7] The reaction is performed under a hydrogen atmosphere. The addition of aqueous ammonia is critical to saturate the catalyst surface and the reaction medium, thereby minimizing the formation of secondary amine byproducts by shifting the equilibrium away from imine-amine condensation.[3]
Materials and Reagents:
1-Cyanocyclobutane-1-carboxamide
Raney® Nickel (50% slurry in water, activated)
Ethanol (anhydrous)
Ammonium Hydroxide (28-30% solution)
Hydrogen gas (H₂)
Parr Hydrogenation Apparatus or similar high-pressure reactor
Celite® for filtration
Standard laboratory glassware
Step-by-Step Methodology:
Reactor Preparation: To a high-pressure reactor vessel, add 1-Cyanocyclobutane-1-carboxamide (e.g., 5.0 g, 36.2 mmol).
Solvent Addition: Add ethanol (100 mL) and ammonium hydroxide solution (10 mL). Swirl gently to dissolve the starting material.
Catalyst Addition:CAUTION: Raney® Nickel is pyrophoric when dry. Handle with care under an inert atmosphere or as a slurry. Carefully add the Raney® Nickel slurry (approx. 2.5 g wet weight).
Reaction Setup: Securely seal the reactor. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.
Hydrogenation: Pressurize the reactor with hydrogen gas to 500 psi.[7] Begin vigorous stirring and heat the reaction mixture to 50-60 °C.
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours when the pressure stabilizes.
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system with nitrogen.
Catalyst Filtration:CAUTION: The catalyst may be pyrophoric. Do not allow the filter cake to dry. Decant the supernatant solution and filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with ethanol. Keep the filter cake wet with water during disposal.
Work-up: Concentrate the combined filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Workflow for Protocol A
Caption: Workflow for selective nitrile reduction.
Protocol B: Exhaustive Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol targets the synthesis of cyclobutane-1,1-diyldimethanamine via the complete reduction of both the nitrile and amide functionalities.
Principle of the Method:
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, unselective reducing agent capable of reducing a wide range of functional groups, including both amides and nitriles.[4] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon atoms of both the nitrile and the amide carbonyl.[4][8] A careful, sequential aqueous work-up is required to quench the excess LAH and hydrolyze the resulting aluminum-amine complexes to liberate the final product.[9]
Materials and Reagents:
1-Cyanocyclobutane-1-carboxamide
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Water (deionized)
Sodium Hydroxide (NaOH) solution (15% w/v)
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Standard inert atmosphere (Schlenk line or glovebox) glassware
Step-by-Step Methodology:
Inert Atmosphere Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the procedure.
LAH Suspension:CAUTION: LiAlH₄ reacts violently with water. Handle only in an anhydrous environment. To the flask, add LiAlH₄ (e.g., 4.1 g, 108.6 mmol, ~3 eq.) and suspend it in anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.
Substrate Addition: Dissolve 1-Cyanocyclobutane-1-carboxamide (5.0 g, 36.2 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 12-16 hours.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Quenching (Fieser Work-up):CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood with extreme care. Cool the reaction mixture back to 0 °C. Sequentially and very slowly add the following:
4.1 mL of water (1 mL for every 1 g of LAH used).
4.1 mL of 15% NaOH solution (1 mL for every 1 g of LAH used).
12.3 mL of water (3 mL for every 1 g of LAH used).[9]
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®.
Work-up: Wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine. The product can be purified by distillation or conversion to a hydrochloride salt.
Workflow for Protocol B
Caption: Workflow for exhaustive LiAlH₄ reduction.
Comparative Summary & Data Presentation
The choice of protocol depends directly on the desired synthetic outcome. The following table summarizes the key differences and considerations for each method.
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
Gustafsson, T. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-portal.org. Retrieved from [Link]
Vineyagam, V., et al. (2023). TBAT-Catalyzed Deoxygenative Reduction of Tertiary Amides to Amines. Organic Letters, 25(25), 4610-4614. Retrieved from [Link]
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
ARKIVOC. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
Ghosh, S. C., et al. (2021). Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. Chemical Science, 12(3), 1054-1060. Retrieved from [Link]
Gorgas, N., & Stöger, B. (2019). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. Catalysts, 9(6), 503. Retrieved from [Link]
Google Patents. (n.d.). US3062869A - Reduction of nitriles.
Kobayashi, S., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry–A European Journal, 21(48), 17493-17498. Retrieved from [Link]
Canadian Science Publishing. (1966). THE DEHYDRATION OF AMIDES TO NITRILES WITH LITHIUM ALUMINIUM HYDRIDE. Canadian Journal of Chemistry, 44(18), 2113-2115. Retrieved from [Link]
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
ACS Publications. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Retrieved from [Link]
RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]
Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
RSC Publishing. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Retrieved from [Link]
Wiley Online Library. (n.d.). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Retrieved from [Link]
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
ResearchGate. (2026). Reduction of amides by boranes. Retrieved from [Link]
Sabinet African Journals. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Retrieved from [Link]
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
ACS Publications. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of aminomethyl cyclobutane carboxylic acid as a conformationally restricted GABA analogue. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]
ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]
CNKI. (n.d.). Studies on the Synthesis, Structure and Biological Activities of Novel Arylaminoformyl-containing 1-Cyano-1-cycloproane Carboxylic Acid Amides Based on Ugi Reaction. Retrieved from [Link]
PMC - NIH. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
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PMC. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]
RSC Publishing. (n.d.). Catalyst- and Additive-Free Reduction of Carboxylic Acids and Amides Using Ammonia Borane as Hydrogen Source. Retrieved from [Link]
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Improving reaction yield for 1-Cyanocyclobutane-1-carboxamide synthesis
Knowledge Base Article: Synthesis of 1-Cyanocyclobutane-1-carboxamide Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals. Molecule Profile: 1-Cyanocyclobutane-1-carboxamide (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Knowledge Base Article: Synthesis of 1-Cyanocyclobutane-1-carboxamide
Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals.
Molecule Profile: 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) is a highly versatile small-molecule scaffold, frequently utilized as a critical intermediate in the synthesis of complex therapeutics, including SLC6A19 inhibitors for metabolic and neurological disorders [2].
As a Senior Application Scientist, I frequently see discovery pipelines bottlenecked by the poor isolation yields of this specific cyano-amide. The following guide synthesizes field-proven kinetic control strategies with fundamental mechanistic chemistry to help you break through these yield ceilings.
Mechanistic Causality: The "Over-Hydrolysis" Trap
When synthesizing 1-cyanocyclobutane-1-carboxamide via the partial hydrolysis of cyclobutane-1,1-dicarbonitrile, the fundamental challenge is strict kinetic control. Standard base-catalyzed nitrile hydrolysis involves the nucleophilic addition of a hydroxide ion to the polar C≡N bond, forming an imine anion that tautomerizes into an amide [4]. However, amides are highly susceptible to further nucleophilic attack by hydroxide, leading to the expulsion of an amide ion and the formation of a carboxylate ion (over-hydrolysis) [4].
To achieve high yields of the mono-amide, we must exploit the alpha-effect using a modified Radziszewski reaction (H₂O₂/NaOH). The hydroperoxide anion (HOO⁻) is significantly more nucleophilic toward the electrophilic nitrile carbon than a standard hydroxide ion. Crucially, HOO⁻ is a poor nucleophile toward the resulting amide carbonyl. This creates a mechanistic "kinetic trap," halting the reaction at the amide stage—provided that the temperature and stoichiometry are strictly controlled [1].
Reaction pathway illustrating targeted partial hydrolysis versus over-hydrolysis side reactions.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 40% conversion, but increasing the temperature leads to the formation of 1-cyanocyclobutanecarboxylic acid. How do I break this yield ceiling?A1: The stall is likely due to catalyst degradation, not an inherent thermodynamic limit. At temperatures above 30°C, H₂O₂ rapidly disproportionates into H₂O and O₂ in the presence of base. If you push the temperature to force the reaction, you destroy your selective hydroperoxide nucleophile. You are left with standard hydroxide, which indiscriminately hydrolyzes your target amide into the carboxylic acid [4].
Field Solution: Maintain the reaction strictly between 20–25°C. Instead of heating, dose the H₂O₂ continuously over 2 hours rather than adding it in a single bolus.
Q2: I am observing significant formation of cyclobutane-1,1-dicarboxamide (double hydration). How do I improve mono-selectivity?A2: Cyclobutane-1,1-dicarbonitrile is highly activated due to the geminal electron-withdrawing groups. Once the first cyano group is hydrated, the resulting amide is less electron-withdrawing, which theoretically slows the hydration of the second cyano group. However, excessive localized concentrations of HOO⁻ will overcome this electronic deactivation.
Field Solution: Increase the dilution of your reaction medium. Use a 4:1 Ethanol:Water co-solvent system to ensure homogeneous mixing and prevent localized "hot spots" of oxidant [1].
Q3: The product is highly water-soluble. My extraction yields are abysmal. What is the optimal workup?A3: 1-Cyanocyclobutane-1-carboxamide forms strong hydrogen bond networks with water. Standard extractions with dichloromethane or diethyl ether will leave >30% of your product in the aqueous phase.
Field Solution: Standard brine is insufficient. You must saturate the aqueous phase with solid NaCl until no more dissolves (salting out), then extract with a highly polar, water-immiscible solvent mixture like Ethyl Acetate/THF (8:2).
Q4: Are there alternative catalytic methods that avoid peroxide handling at scale?A4: Yes. For scale-up, enzymatic hydrolysis using nitrile hydratase (EC 4.2.1.84) is highly recommended. Nitrile hydratases catalyze the hydration of nitriles to amides with near-perfect selectivity, operating at neutral pH and ambient temperature, completely eliminating the risk of over-hydrolysis to the carboxylic acid [3].
Quantitative Method Comparison
The table below summarizes the expected outcomes of various hydrolysis conditions based on empirical data and mechanistic limitations.
Reaction Condition
Reagents / Catalyst
Temp (°C)
Time (h)
Target Amide Yield (%)
Major Impurity Profile
Standard Alkaline
NaOH, H₂O
80°C
12
< 20%
Carboxylic acid (>70%)
Acidic Hydrolysis
H₂SO₄ (Conc.)
60°C
6
~ 40%
Carboxylic acid, Ring-opening
Optimized Radziszewski
NaOH, H₂O₂, EtOH
20°C
3
75 - 85%
Dicarboxamide (<10%)
Enzymatic Hydration
Nitrile Hydratase
30°C
24
> 90%
Unreacted starting material
Self-Validating Experimental Protocol
The following protocol utilizes the optimized Radziszewski method. It is designed as a self-validating system : each step includes an observable physical or chemical checkpoint to verify success before proceeding.
Step 1: Substrate Dissolution
Action: Dissolve 10.0 mmol of cyclobutane-1,1-dicarbonitrile in 20 mL of a 4:1 Ethanol/Water mixture in a round-bottom flask equipped with a magnetic stirrer.
Validation Checkpoint: The solution must be completely clear and homogeneous. Any turbidity indicates insufficient ethanol, which will lead to biphasic reaction kinetics and localized over-hydrolysis.
Step 2: Reagent Dosing & Thermal Control
Action: Cool the flask to 0°C in an ice bath. Add 2.0 mmol of NaOH (6M aqueous solution). Slowly dose 15.0 mmol of 30% H₂O₂ dropwise over 30 minutes using a syringe pump.
Validation Checkpoint: A slight, controlled exotherm should be observed (temperature rises by 2–4°C). If no exotherm occurs, the H₂O₂ titer is likely degraded. If vigorous bubbling occurs, the temperature is too high, and the peroxide is decomposing into O₂ gas.
Step 3: Reaction Maturation
Action: Remove the ice bath and allow the reaction to stir at 20–25°C for 2.5 hours.
Validation Checkpoint: Perform a TLC (Silica, 1:1 EtOAc/Hexanes). The starting material (Rf ≈ 0.8) should be completely consumed, replaced by a highly polar, UV-active spot (Rf ≈ 0.25).
Step 4: Quenching
Action: Cool to 0°C. Add saturated aqueous Na₂S₂O₃ dropwise to quench unreacted peroxide. Adjust the pH to 7.0 using 1M HCl.
Validation Checkpoint: Spot the reaction mixture onto KI-starch indicator paper. It must test negative (no blue/black color change) before proceeding to extraction.
Step 5: Salting Out & Extraction
Action: Add solid NaCl to the mixture until saturation is reached (undissolved salt remains at the bottom). Extract the aqueous layer three times with 30 mL portions of an 8:2 EtOAc/THF mixture.
Validation Checkpoint: A sharp, clean phase boundary must form within 60 seconds of stopping the agitation. If an emulsion forms, add more solid NaCl.
Step 6: Isolation
Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot EtOAc/Hexanes.
Optimized step-by-step experimental workflow for synthesizing 1-cyanocyclobutane-1-carboxamide.
References
Yáñez-Alarid, R., et al. "Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media." Semantic Scholar.
"WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof." Google Patents.
"Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides." Thieme Connect.
"20.7 Chemistry of Nitriles." OpenStax.
Optimization
Technical Support Center: Troubleshooting 1-Cyanocyclobutane-1-carboxamide Solubility in Organic Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of bifunctional small molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of bifunctional small molecules. 1-Cyanocyclobutane-1-carboxamide ()[1][2] is a prime example of a deceptively simple scaffold that presents significant solvation challenges during organic synthesis, extraction, and purification.
This guide deconstructs the physical chemistry behind these issues and provides field-proven, self-validating protocols to overcome them without compromising your downstream workflows.
Mechanistic Insight: The "Brick Wall" of Amide-Nitrile Lattices
To solve a solubility issue, you must first understand the causality of the insolubility. Why does 1-Cyanocyclobutane-1-carboxamide resist dissolution in common organic solvents? It comes down to a thermodynamic battle between crystal lattice energy and solvation energy. The molecule possesses three critical structural features that heavily favor the solid state:
Primary Amide Group (-CONH₂): As outlined in , the amide functional group acts as both a strong hydrogen-bond donor (via the N-H dipoles) and a strong hydrogen-bond acceptor (via the C=O dipole)[3]. This leads to extensive intermolecular hydrogen bonding, forming robust dimer networks or polymeric chains in the solid state[4].
Nitrile Group (-C≡N): The cyano group introduces a strong dipole moment, further stabilizing the crystal lattice through intense dipole-dipole interactions.
Cyclobutane Ring: The rigid, planar nature of the four-membered ring restricts conformational flexibility. Unlike flexible aliphatic chains that disrupt packing, this rigidity allows for tighter, more efficient crystal packing.
When you attempt to dissolve this compound in moderately polar or non-polar solvents like dichloromethane (DCM) or diethyl ether, the solvent-solute interactions are simply too weak to overcome the immense solute-solute lattice energy, a principle supported by [5]. To dissolve it, you must use a solvent capable of actively disrupting these hydrogen bonds[6].
Quantitative Solubility Matrix
Based on the functional group thermodynamics of primary amides detailed by[7], the following table summarizes the expected solubility profiles for 1-Cyanocyclobutane-1-carboxamide across different solvent classes at standard room temperature (20–25°C).
Solvent
Solvent Class
Solvation Mechanism
Estimated Solubility
DMSO
Polar Aprotic
Strong H-bond acceptor; actively disrupts lattice
High (>50 mg/mL)
DMF
Polar Aprotic
Strong H-bond acceptor
High (>50 mg/mL)
Methanol
Polar Protic
H-bond donor and acceptor
Moderate (10–30 mg/mL)
Ethyl Acetate
Polar Aprotic (Weak)
Moderate dipole interaction
Low (<10 mg/mL)
Dichloromethane
Halogenated
Weak dipole interaction
Very Low (<5 mg/mL)
Hexane
Non-polar
None (Incompatible polarity)
Insoluble
Troubleshooting FAQs
Q1: My compound crashes out immediately when I transition from a DMF reaction mixture to a DCM/Water extraction. Why is this happening, and how do I fix it?A: You are experiencing an "anti-solvent crash-out." While the compound is highly soluble in DMF, DCM cannot sustain the disruption of the amide hydrogen-bond network[5]. When the DMF partitions into the aqueous layer during the wash, the compound is left in DCM, where its lattice energy takes over, causing precipitation.
Fix: Swap DCM for a more polar extraction solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF), and ensure the organic layer is kept warm (30–40°C) during the extraction.
Q2: I need to run an NMR, but the compound won't dissolve in CDCl₃. I want to avoid DMSO-d₆ because its residual peak obscures my target signals. What are my options?A: CDCl₃ lacks the H-bond accepting power required to solvate primary amides effectively[7].
Fix: Use a co-solvent approach. Add 5–10% of Methanol-d₄ to your CDCl₃. The protic nature of the methanol will break the amide dimers, dragging the compound into the bulk CDCl₃ solution. Acetonitrile-d₃ is another excellent mid-polarity choice.
Q3: Can I just boil the solvent to force it into solution?A: While heating increases kinetic energy and shifts the thermodynamic equilibrium toward dissolution—as noted in general cyanamide/amide troubleshooting guides by [8]—amides and nitriles can be sensitive to prolonged heating, especially in the presence of trace acids or bases (risking hydrolysis). Limit heating to 40–50°C and use sonication as a mechanical alternative.
Experimental Protocols
Protocol 1: Systematic Solvent Screening and Co-Solvent Titration
This protocol is a self-validating system designed to find the minimum required polarity for dissolution without over-saturating your reaction with high-boiling solvents (like DMF) that are difficult to remove later.
Step 1: Baseline Suspension. Weigh 50 mg of 1-Cyanocyclobutane-1-carboxamide into a clean, dry 4 mL glass vial. Add 1.0 mL of your target bulk solvent (e.g., DCM or THF). Add a magnetic stir bar and stir at 500 rpm for 10 minutes at room temperature.
Step 2: Visual Validation. If the mixture remains a cloudy suspension, the lattice energy has not been overcome.
Step 3: Co-Solvent Titration. Using a micropipette, begin adding a strong polar aprotic co-solvent (e.g., DMF or DMSO)[5] in 50 µL increments.
Step 4: Equilibration. Allow 3 minutes of vigorous stirring after each addition. The system is self-validating: the exact moment the suspension transitions to a completely clear, transparent solution, you have reached the critical solvation threshold.
Step 5: Record the Ratio. Calculate the v/v% of the co-solvent required. Use this exact ratio for scaling up your reaction.
Protocol 2: Dissolution via Temperature Cycling and Sonication
When co-solvents cannot be used (e.g., due to strict downstream purification constraints), mechanical and thermal disruption is required.
Step 1: Suspend the required mass of the compound in the chosen solvent within a tightly sealed vessel to prevent solvent evaporation.
Step 2: Place the vessel in an ultrasonic bath pre-heated to 45°C.
Step 3: Sonicate for 15 minutes. The cavitation bubbles produced by sonication provide localized, high-energy mechanical shear that breaks apart the cyclobutane-amide crystal lattice.
Step 4: Remove from the bath and allow it to cool slowly to room temperature (annealing).
Step 5: Validation. If the solution remains clear upon returning to room temperature, you have achieved a stable supersaturated or fully solvated state. If it precipitates, you must refer to Protocol 1.
Troubleshooting Workflow
Troubleshooting workflow for 1-Cyanocyclobutane-1-carboxamide solubility.
References
Title: Amide Group in Chemistry: Structure, Properties & Uses
Source: Vedantu
URL:[Link]
Title: Principles of Drug Action 1, Spring 2005, Amides
Source: Auburn University
URL:[Link]
Title: Solubility of Organic Compounds
Source: Chemistry Steps
URL: [Link]
Title: Polarity Definition - Organic Chemistry II Key Term
Source: Fiveable
URL: [Link]
Technical Support Center: Optimizing Crystallization and Purification of 1-Cyanocyclobutane-1-carboxamide
Welcome to the Technical Support Center for 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0)[1]. As a highly versatile small-molecule scaffold, this compound is a critical intermediate in the synthesis of complex act...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0)[1]. As a highly versatile small-molecule scaffold, this compound is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including BACE1 inhibitors for neurodegenerative diseases like Alzheimer's[2] and SLC6A19 modulators for metabolic disorders[3].
Due to the presence of both a highly polar carboxamide (-CONH₂) and a cyano (-C≡N) group on the same cyclobutane carbon, researchers frequently encounter purification bottlenecks. The molecule's propensity for extensive intermolecular hydrogen bonding often leads to "oiling out" (liquid-liquid phase separation) during crystallization, and its polarity profile makes it difficult to separate from uncyclized byproducts.
This guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic challenges, ensuring high-yield recovery and >98% purity.
Experimental Workflow Visualization
The following diagram outlines the optimal sequence of operations to isolate the target compound from a crude reaction mixture (typically generated via the base-catalyzed alkylation of cyanoacetamide with 1,3-dibromopropane).
Purification and Crystallization Workflow for 1-Cyanocyclobutane-1-carboxamide.
Step-by-Step Experimental Protocol
To guarantee reproducibility, every step in this protocol is designed as a self-validating system, meaning you can analytically confirm success before proceeding to the next stage.
Step 1: Reaction Quenching and Liquid-Liquid Extraction
Action : Quench the cyclization reaction mixture with saturated aqueous ammonium chloride (
NH4Cl
). Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc)[4]. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (
Na2SO4
), and concentrate in vacuo.
Causality : The cyclobutane ring formation generates basic bromide salts. Quenching with
NH4Cl
neutralizes excess base without hydrolyzing the base-sensitive cyano group. EtOAc is specifically chosen over Dichloromethane (DCM) because the carboxamide group exhibits excellent solubility in EtOAc due to hydrogen-bond acceptance, ensuring maximum product recovery.
Self-Validation : Spot both the aqueous and organic layers on a silica TLC plate (Eluent: 1:1 EtOAc/Petroleum Ether) and stain with
KMnO4
. The organic layer must contain the UV-active/stainable product spot, while the aqueous layer should only show baseline inorganic salts.
Step 2: Silica Gel Flash Chromatography
Action : Load the concentrated amber oil onto a silica gel column. Elute using a gradient of 0% to 50% EtOAc in Petroleum Ether[4].
Causality : Uncyclized mono-alkylated intermediates and unreacted cyanoacetamide have slightly different retention factors (
Rf
) than the cyclized product. A slow polarity gradient allows the less polar impurities to elute first, preventing them from acting as crystal lattice disruptors in the final step.
Self-Validation : Pool fractions based on UV-HPLC traces or TLC. Evaporate the target fractions to yield a crude, semi-solid yellow/amber oil[4].
Action : Dissolve the crude semi-solid in a minimal volume of hot EtOAc (approx. 60°C). Slowly add Hexanes dropwise with continuous stirring until the solution becomes slightly turbid (the "cloud point"). Add 1-2 drops of hot EtOAc to restore clarity. Seed the solution with a pure crystal (if available), and cool slowly to room temperature at a rate of 5°C/hour, followed by cooling to 4°C overnight.
Causality : The cyano and carboxamide groups make the molecule highly polar. Rapid addition of a non-polar anti-solvent (Hexanes) causes the local concentration to exceed the supersaturation limit instantly, leading to liquid-liquid phase separation ("oiling out") rather than ordered nucleation. Slow cooling ensures the molecules have the kinetic time required to arrange into a stable, high-purity crystal lattice.
Self-Validation : Filter the resulting crystals and wash with cold Hexanes. Analyze the solid via
1H
NMR (confirming the characteristic cyclobutane multiplets around 1.8–2.8 ppm) and HPLC for >98% purity[4]. Test the mother liquor; if significant product remains, concentrate to half volume for a second crop.
Quantitative Data: Crystallization Solvent Systems
The choice of solvent and anti-solvent dictates the thermodynamic pathway of the crystallization. The table below summarizes the empirical data for various solvent systems tested for 1-Cyanocyclobutane-1-carboxamide.
Solvent System (Solvent : Anti-Solvent)
Optimal Ratio (v/v)
Recovery Yield (%)
HPLC Purity (%)
Morphological Observation & Mechanistic Notes
Ethyl Acetate : Hexanes
1 : 3
85 - 88%
>99.0%
Optimal. Well-defined crystalline needles; minimal oiling out if cooled at 5°C/hr.
Dichloromethane : Pentane
1 : 4
72 - 75%
96.5%
Rapid precipitation; yields fine amorphous powder that traps solvent impurities.
Ethanol : Water
1 : 2
55 - 60%
94.0%
High tendency to oil out due to strong H-bonding disruption; low overall yield.
Toluene : Heptane
1 : 2
78 - 80%
98.5%
Good purity, but requires heating >80°C for initial dissolution, risking degradation.
Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix the thermodynamics of my system?A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it phase-separates from the solvent mixture. Because 1-cyanocyclobutane-1-carboxamide has extensive hydrogen bonding capabilities, rapid addition of Hexanes forces it out of solution too quickly, bypassing the nucleation phase.
Solution: Heat the EtOAc solution to 60°C, add Hexanes dropwise only until the cloud point is reached, then add a few drops of EtOAc to clear the solution. Seed the solution and strictly control the cooling rate (e.g., 5°C/hour). Do not place the hot flask directly into an ice bath.
Q2: I am seeing a significant amount of uncyclized byproduct (mono-alkylated cyanoacetamide) co-crystallizing with my product. What is the mechanism, and how do I prevent it?A: The mono-alkylated intermediate shares a nearly identical polarity profile with the final product. If the initial ring-closure reaction does not reach thermodynamic completion, this impurity persists and co-precipitates because it fits loosely into the product's crystal lattice.
Solution: Ensure the upstream reaction is driven to completion using a slight excess of base and extended heating. During purification, you must perform the rigorous silica gel chromatography step (gradient 0-50% EtOAc in petroleum ether)[4] before crystallization. Fractional crystallization alone cannot resolve these structurally similar analogs.
Q3: Why is my yield so low (<50%) after crystallization, even though the crude mass was high?A: 1-Cyanocyclobutane-1-carboxamide is highly polar and remains moderately soluble even in cold solvent mixtures if the EtOAc ratio is too high.
Solution: Validate your losses by checking the mother liquor via TLC/HPLC. If the product is still in solution, concentrate the mother liquor to half its volume and perform a second crop crystallization. For future runs, adjust your solvent:anti-solvent ratio closer to 1:3 or 1:4 (EtOAc:Hexanes) to decrease the solubility limit of the product in the final mixture.
Q4: Can I use reverse-phase preparative HPLC instead of crystallization for this intermediate?A: Yes, but it is generally reserved for small-scale (<100 mg) discovery chemistry. For scale-up (gram to kilogram quantities), crystallization is far more cost-effective, avoids the need to remove large volumes of aqueous mobile phase, and provides a higher purity solid suitable for downstream X-ray crystallography or API synthesis[3].
Removing common impurities from 1-Cyanocyclobutane-1-carboxamide batches
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter batches of 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) that fail release specifications due to poor control over...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter batches of 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) that fail release specifications due to poor control over hydrolysis kinetics during synthesis. This compound is a highly versatile small molecule scaffold, often utilized as a precursor for 1-amino-1-cyclobutanecarbonitrile via Hofmann rearrangement—a foundational building block in the synthesis of anti-androgen APIs like Apalutamide[1].
To achieve pharmaceutical-grade purity (>99%), we must move beyond rote protocols and understand the thermodynamic and kinetic principles governing impurity formation. This guide provides field-proven, self-validating methodologies to isolate your target compound.
Quantitative Physicochemical Profile of the Reaction Matrix
Understanding the distinct physicochemical properties of your reaction matrix is the first step in designing a logical purification workflow. The synthesis typically involves the partial hydrolysis of 1,1-cyclobutanedicarbonitrile, which predictably generates three primary impurities based on over- or under-reaction.
Compound
Role
MW ( g/mol )
Est. LogP
pKa
Primary Solubility Profile
1,1-Cyclobutanedicarbonitrile
Starting Material
106.13
0.8
N/A
High in Heptane, Toluene, DCM
1-Cyanocyclobutane-1-carboxamide
Target Product
124.14
-0.2
~15
High in EtOAc, DCM, Alcohols
1-Cyanocyclobutane-1-carboxylic acid
Acidic Impurity
125.13
0.5
~3.5
Soluble in Basic Aq. (as salt)
1,1-Cyclobutanedicarboxamide
Polar Impurity
142.16
-1.2
~15
High in Water, Hot Methanol
Reaction Pathway & Impurity Generation
Fig 1: Reaction pathway and generation of common over-hydrolysis impurities.
Troubleshooting FAQs
Q: Why is my batch failing purity specs with high levels of 1-cyanocyclobutane-1-carboxylic acid?A: This is a classic over-hydrolysis issue. When converting the dicarbonitrile to the mono-amide, the newly formed amide is susceptible to further hydrolysis into a carboxylic acid[2]. This typically occurs if the reaction temperature exceeds 40°C or if the basic peroxide equivalents (in a Radziszewski-type hydration) are not strictly controlled. To fix this post-reaction, implement Protocol 1 below, which exploits the acid's low pKa for selective removal.
Q: I am observing a highly insoluble white precipitate during my EtOAc workup. What is it?A: This is almost certainly 1,1-cyclobutanedicarboxamide (the diamide impurity). The cyclobutane ring is sterically hindered, making the hydration of the second cyano group slower than the first, but it still occurs under forcing conditions. Because diamides form extensive intermolecular hydrogen-bonding networks, their solubility in moderately polar solvents like Ethyl Acetate (EtOAc) is exceptionally low. You can physically remove this by filtering the EtOAc solution before beginning your aqueous extraction.
Q: How critical is the choice of anti-solvent in the recrystallization step?A: Extremely critical. 1-Cyanocyclobutane-1-carboxamide requires high purity for downstream API synthesis[3]. Using heptane as an anti-solvent selectively keeps unreacted 1,1-cyclobutanedicarbonitrile (which is highly non-polar) dissolved in the mother liquor, while forcing the target mono-amide to crystallize.
Experimental Protocols
The following workflows are designed as self-validating systems , meaning the physical phenomena you observe during the protocol directly confirm the chemical mechanism at play.
Fig 2: Sequential liquid-liquid extraction and recrystallization workflow.
Objective: Remove unreacted starting material and acidic over-hydrolysis impurities.
Causality: By exploiting the pKa difference (~3.5 for the acid vs. ~15 for the amide), a mild base selectively deprotonates the acid, driving it into the aqueous phase.
Dissolution & Filtration: Dissolve the crude reaction mixture in EtOAc (10 mL/g of crude). If a white, highly crystalline solid remains undissolved at room temperature, filter it off. This removes the bulk of the diamide impurity.
Neutralization Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Vent the funnel frequently.
Self-Validation Check: Continue NaHCO₃ washes until no further CO₂ gas evolution is observed . The cessation of gas physically validates that all 1-cyanocyclobutane-1-carboxylic acid has been neutralized and extracted.
Brine Wash: Wash the organic layer with brine (5 mL/g) to remove residual water and inorganic salts.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-purified target.
Protocol 2: Thermodynamic Recrystallization
Objective: Isolate the target from trace non-polar impurities (dicarbonitrile).
Causality: Slow cooling promotes the growth of the thermodynamically favored 1-Cyanocyclobutane-1-carboxamide crystals, actively excluding kinetically trapped impurities into the mother liquor.
Dissolution: Suspend the semi-purified solid in a minimal amount of hot EtOAc (approx. 60°C) until fully dissolved.
Cloud Point Titration: Add Heptane dropwise while maintaining the temperature until the solution becomes faintly turbid (the cloud point).
Equilibration: Add just enough hot EtOAc (1-2 drops) to clear the turbidity, establishing a perfectly saturated system.
Thermodynamic Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours. Do not agitate, as this induces kinetic crashing and traps impurities.
Harvesting: Chill the flask in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration and wash with ice-cold Heptane.
Technical Support Center: 1-Cyanocyclobutane-1-carboxamide Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of 1-Cyanocyclobutane-1-carboxamide . This highly strained, bifunctional cyclobutane scaffold is a critical building block in modern medicinal chemistry, notably...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1-Cyanocyclobutane-1-carboxamide . This highly strained, bifunctional cyclobutane scaffold is a critical building block in modern medicinal chemistry, notably featured in the development of Solute Carrier Family 6 Member 19 (SLC6A19) inhibitors[1].
Synthesizing this ring system often presents distinct challenges, particularly regarding the formation of side products such as linear uncyclized intermediates, dimers, and over-hydrolysis byproducts. As a Senior Application Scientist, I have designed this guide to provide you with field-validated protocols, mechanistic troubleshooting frameworks, and optimization strategies to maximize your synthetic yield and purity.
Section 1: Validated Experimental Workflows
We recommend two primary synthetic routes depending on your available starting materials. Route A is the direct cycloalkylation of 2-cyanoacetamide, while Route B relies on the controlled partial hydrolysis of 1,1-cyclobutanedicarbonitrile. Both protocols are designed as self-validating systems to ensure reproducibility.
Protocol A: Direct Cycloalkylation of 2-Cyanoacetamide
This route leverages the principles of active methylene alkylation to form the cyclobutane ring in a single pot[2].
Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 2-cyanoacetamide (10.0 g, 119 mmol) and anhydrous
Cs2CO3
(96.8 g, 297 mmol, 2.5 eq) in anhydrous Acetonitrile (MeCN) (250 mL).
Activation: Stir the suspension at 60 °C for 30 minutes under an argon atmosphere to facilitate the initial deprotonation of the active methylene.
Alkylation (Critical Step): Dissolve 1,3-dibromopropane (24.0 g, 119 mmol, 1.0 eq) in anhydrous MeCN (50 mL). Add this solution dropwise via the dropping funnel over a strict 4-hour period.
Self-Validation Check: Monitor the reaction mixture via LC-MS every hour. The slow addition rate is mandatory to maintain the high dilution principle, which kinetically favors intramolecular cyclization over intermolecular dimerization.
Cyclization: After the addition is complete, raise the internal temperature to 80 °C and stir for an additional 12 hours to drive the slower ring-closure step.
Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and brine, dry over
Na2SO4
, and purify via flash chromatography (DCM/MeOH gradient) to yield the target compound.
Protocol B: Radziszewski Partial Hydrolysis of 1,1-Cyclobutanedicarbonitrile
This route utilizes a peroxide-mediated Radziszewski amidation to convert one nitrile group to an amide[3].
Preparation: Dissolve 1,1-cyclobutanedicarbonitrile (5.0 g, 47.1 mmol) in ethanol (50 mL) and cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add 1M aqueous NaOH (5.0 mL) followed by the dropwise addition of 30% aqueous
H2O2
(5.5 mL, ~1.1 eq).
Self-Validation Check: Insert an internal thermocouple. The reaction of the hydroperoxide anion (
HOO−
) with the nitrile is highly exothermic[4]. You must continuously modulate the addition rate to keep the internal temperature strictly below 10 °C to prevent thermal runaway and subsequent over-hydrolysis.
Reaction: Stir at 0–5 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 1:1) until the dinitrile starting material is completely consumed.
Quenching & Workup: Quench the remaining peroxide with saturated aqueous
Na2S2O3
(Starch-iodide paper should test negative). Extract with EtOAc (3 x 50 mL), wash with brine, dry over
MgSO4
, and concentrate. Recrystallize from ethanol/water to obtain the pure mono-amide.
Section 2: Troubleshooting Guides & FAQs
Q1: I am observing a large amount of the linear intermediate (5-bromo-2-cyanopentanamide) and very little cyclized product in Route A. How do I drive the reaction to completion?A1: The formation of the cyclobutane ring requires overcoming significant angle strain (~26 kcal/mol). The causality here is kinetic: the first step (intermolecular
SN2
attack on 1,3-dibromopropane) is fast, but the second step (intramolecular
SN2
ring closure) is sterically hindered and much slower. If the linear intermediate stalls, your base may not be strong enough to deprotonate the mono-alkylated intermediate, or the thermal energy is insufficient. Ensure you are heating the reaction to 80 °C after the initial addition, and consider switching from
K2CO3
to a stronger base like
Cs2CO3
or
NaH
.
Q2: My LC-MS shows a mass corresponding to a dimer (m/z ~250). What causes this and how can it be minimized?A2: Dimerization/oligomerization occurs when the mono-alkylated intermediate reacts with another molecule of 2-cyanoacetamide rather than undergoing intramolecular cyclization. Intermolecular reactions are concentration-dependent (second-order overall), whereas intramolecular cyclization is concentration-independent (first-order). To fix this, you must strictly enforce the high dilution principle . Ensure the 1,3-dibromopropane is added extremely slowly (over 4+ hours) to a highly dilute solution of the cyanoacetamide enolate.
Q3: In Route A, I am seeing O-alkylation instead of C-alkylation. Why?A3: The enolate of 2-cyanoacetamide is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the carbon atom is "soft". Polar aprotic solvents like DMF heavily solvate the counter-cation (e.g.,
K+
), leaving a highly reactive, "naked" oxygen that favors O-alkylation. To push the reaction toward C-alkylation, switch to a slightly less polar solvent (like MeCN or THF) or use a softer counter-ion.
Q4: When using the Radziszewski hydrolysis (Route B), I get over-hydrolysis to cyclobutane-1,1-dicarboxamide. How do I stop at the mono-amide?A4: The Radziszewski reaction proceeds via a highly reactive peroxycarboximidic acid intermediate[4]. While the second cyano group becomes less electrophilic once the first is converted to an amide, excess
H2O2
or elevated temperatures will force the second hydrolysis. Strictly limit your
H2O2
to 1.1 equivalents and maintain the internal temperature below 10 °C at all times.
Section 3: Quantitative Data & Optimization
The table below summarizes the causality of base and solvent choices on the product distribution during the cycloalkylation of 2-cyanoacetamide (Route A).
Table 1: Effect of Base and Solvent on Route A (Cycloalkylation) Yields
Base (Equivalents)
Solvent
Concentration (M)
Addition Time (h)
Target C-Alkylation Yield (%)
Dimer/Oligomer (%)
O-Alkylation (%)
K2CO3
(2.5)
DMF
0.5
0.5
35
45
10
K2CO3
(2.5)
DMF
0.1
4.0
68
15
12
Cs2CO3
(2.5)
MeCN
0.1
4.0
82
8
5
NaH
(2.2)
THF
0.1
4.0
75
10
8
Data Synthesis: Lower concentrations and slower addition times drastically reduce dimer formation.
Cs2CO3
in MeCN provides the optimal balance of base strength (driving cyclization) and C-selectivity (minimizing O-alkylation).
Section 4: Visualizing the Reaction Logic
The following diagrams map the mechanistic pathways and troubleshooting logic for both synthetic routes, illustrating exactly where side products diverge from the main pathway.
Reaction logic for 1-Cyanocyclobutane-1-carboxamide synthesis highlighting side product pathways.
Controlled Radziszewski amidation pathway vs. over-hydrolysis side reactions.
References
[1] WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof. Google Patents.
[3] US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts. Google Patents.
[4] Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. ACS Omega.
[2] Organic Syntheses with Anion Exchange Resins. I. The Malonic Ester Synthesis and Related Reactions. ACS Publications (The Journal of Organic Chemistry).
Technical Support Center: Troubleshooting Low Conversion Rates of 1-Cyanocyclobutane-1-carboxamide
Welcome to the technical support center for the synthesis and application of 1-Cyanocyclobutane-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are encounterin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and application of 1-Cyanocyclobutane-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, during their work with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experiments and achieve desired outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-Cyanocyclobutane-1-carboxamide?
A1: The primary synthetic pathways to 1-Cyanocyclobutane-1-carboxamide and its precursors typically involve variations of the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclobutanone.[1][2] Another common approach is the partial hydrolysis of 1,1-dicyanocyclobutane. Each method has its own set of advantages and potential pitfalls that can affect yield.
Q2: My reaction is yielding very little or no 1-Cyanocyclobutane-1-carboxamide. What are the immediate checks I should perform?
A2: Start by verifying the quality and stoichiometry of your reagents. Ensure that your cyanide source (e.g., KCN, NaCN) and ammonium source (e.g., (NH4)2CO3, NH4Cl) are fresh and anhydrous where required.[3] For hydrolysis reactions, the concentration and type of acid or base are critical. Incorrect molar ratios are a frequent cause of low yields.[3] Also, confirm that the reaction temperature and duration are appropriate for the chosen method.
Q3: I'm observing a significant amount of a byproduct that I suspect is the corresponding carboxylic acid. How can I prevent this?
A3: Over-hydrolysis of the carboxamide to the carboxylic acid is a common side reaction, especially under harsh basic or acidic conditions.[4][5] To mitigate this, consider using milder reaction conditions. This could involve lowering the temperature, reducing the concentration of the acid or base, or shortening the reaction time. Careful monitoring of the reaction progress using techniques like TLC or HPLC is crucial to stop the reaction once the desired amide is formed.[4]
Q4: Are there any specific safety precautions I should take when working with the synthesis of this compound?
A4: Absolutely. The synthesis of 1-Cyanocyclobutane-1-carboxamide often involves highly toxic reagents such as potassium or sodium cyanide. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is also critical to have a cyanide poisoning antidote kit readily available and to be trained in its use. Acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas, so careful control of pH is essential.[6]
II. Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
Low conversion rates in the synthesis of 1-Cyanocyclobutane-1-carboxamide can be attributed to a variety of factors. This section provides a structured approach to identifying and addressing these issues.
Symptom 1: Low or No Product Formation
If you are experiencing minimal to no formation of the desired product, consider the following potential causes and solutions.
Potential Cause A: Inefficient Precursor Synthesis (α-aminonitrile formation)
The initial formation of the α-aminonitrile from cyclobutanone is a critical step in both the Strecker and Bucherer-Bergs syntheses.[7][8]
Explanation of Causality: The reaction of a ketone with a cyanide source and an ammonia source to form an α-aminonitrile is an equilibrium-driven process. Inefficient imine formation or subsequent nucleophilic attack by the cyanide ion will lead to low yields.[7] The stability of the cyanohydrin intermediate in the Bucherer-Bergs reaction is also a key factor.
Diagnostic Protocol:
Analyze Starting Materials: Verify the purity of your cyclobutanone. Aldehyde impurities can lead to side reactions.
Monitor Intermediate Formation: If possible, use in-situ monitoring techniques (e.g., IR spectroscopy) to track the disappearance of the ketone carbonyl peak and the appearance of the nitrile and imine/amine functionalities.
Check Reagent Quality: Ensure your cyanide salt is not clumped (indicating moisture absorption) and that your ammonium source is fresh, as ammonium carbonate can decompose over time.[3]
Troubleshooting & Optimization:
Reagent Stoichiometry: A common and effective molar ratio for the Bucherer-Bergs reaction is 1:2:2 for the ketone, potassium cyanide, and ammonium carbonate, respectively.[3]
Temperature and Solvent: For the Strecker synthesis, maintaining a slightly acidic pH with NH4Cl can facilitate imine formation.[7] In the Bucherer-Bergs reaction, using a 50% aqueous alcohol solution can be effective.
Ultrasonication: The use of ultrasonic irradiation has been shown to improve yields and reduce reaction times in the Bucherer-Bergs reaction by overcoming polymerization and improving mass transfer.
Potential Cause B: Incomplete or Slow Nitrile Hydrolysis
The conversion of the nitrile group to a carboxamide can be a challenging step.
Explanation of Causality: The hydrolysis of a nitrile to an amide requires careful control of conditions to prevent further hydrolysis to the carboxylic acid. The reaction can be catalyzed by either acid or base.[9] The choice of catalyst and reaction conditions will significantly impact the rate and selectivity of the reaction.
Diagnostic Protocol:
Reaction Monitoring: Use TLC or HPLC to track the disappearance of the starting nitrile and the appearance of the amide product. This will help you determine if the reaction is simply slow or has stalled.
pH Measurement: If using acid or base catalysis, periodically check the pH of the reaction mixture to ensure it remains within the optimal range.
Troubleshooting & Optimization:
Mild Hydrolysis Conditions:
Base-Mediated: Using a base like sodium hydroxide in a mixed solvent system (e.g., methanol/dioxane) can selectively hydrolyze nitriles to primary amides.[5] Carefully controlling the temperature is key to preventing over-hydrolysis.[4]
Acid-Mediated: A mixture of chlorotrimethylsilane (TMSCl) and water can generate HCl in situ for a mild and efficient conversion of nitriles to amides.[10][11] This method often avoids the formation of the carboxylic acid byproduct.[10]
Enzymatic Hydrolysis: For highly selective conversions, consider using a nitrile hydratase enzyme, although this may require significant methods development.
Symptom 2: Presence of Significant Impurities
The presence of byproducts can complicate purification and reduce the overall yield of 1-Cyanocyclobutane-1-carboxamide.
Potential Cause A: Over-hydrolysis to 1-Cyanocyclobutane-1-carboxylic acid
As mentioned in the FAQs, this is a very common issue.
Explanation of Causality: The amide product can undergo further hydrolysis under the reaction conditions to form the corresponding carboxylic acid. This is particularly prevalent with strong acids or bases and elevated temperatures.[4]
Diagnostic Protocol:
Characterize Byproduct: Use analytical techniques such as NMR, MS, and IR to confirm the identity of the major byproduct as the carboxylic acid.
Time-Course Study: Run the reaction and take aliquots at different time points. Analyze these aliquots by HPLC or LC-MS to determine when the formation of the carboxylic acid begins to increase significantly.
Troubleshooting & Optimization:
Milder Conditions: As detailed previously, switch to milder hydrolysis reagents and conditions.[5][10]
Careful Monitoring: Stop the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid are formed.
Alternative Reagents: The use of hydrogen peroxide in an alkaline solution can be a mild method for converting nitriles to amides.[4]
Potential Cause B: Formation of Hydantoin Derivatives (in Bucherer-Bergs)
The Bucherer-Bergs reaction is designed to produce hydantoins, which are cyclic ureides.
Explanation of Causality: The reaction of a ketone, cyanide, and ammonium carbonate naturally leads to the formation of a hydantoin ring structure.[8] If the goal is the α-aminonitrile or the subsequent amide, the reaction conditions must be carefully controlled to favor the desired intermediate.
Diagnostic Protocol:
Product Characterization: Use spectroscopic methods to determine if the main product is the expected hydantoin derivative of cyclobutanone.
Troubleshooting & Optimization:
Isolate the α-aminonitrile: If the α-aminonitrile is the desired intermediate for subsequent hydrolysis, modify the reaction conditions to favor its formation and isolation before proceeding. This may involve using a Strecker-type synthesis instead.[1]
Symptom 3: Inconsistent Results and Poor Reproducibility
Variability between batches can be a significant hurdle in any synthetic procedure.
Potential Cause A: Reagent Quality and Handling
Explanation of Causality: The purity and handling of reagents can have a dramatic impact on reaction outcomes. Moisture can deactivate certain reagents, and impurities in starting materials can lead to side reactions.
Best Practices:
Reagent Purity: Use high-purity, anhydrous solvents and reagents where necessary.
Fresh Reagents: Use freshly opened or properly stored reagents. Ammonium carbonate, in particular, can decompose.[3]
Inert Atmosphere: For moisture-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon).
Potential Cause B: Inadequate Control of Reaction Parameters
Explanation of Causality: Small variations in temperature, stirring rate, and addition rates of reagents can lead to different reaction profiles and product distributions.
Best Practices:
Temperature Control: Use a reliable heating/cooling system to maintain a constant temperature.
Controlled Addition: For exothermic reactions, add reagents slowly and with efficient stirring to dissipate heat.
Consistent Workup: Follow a standardized workup and purification procedure for each batch.
III. Experimental Protocols & Data
Protocol 1: Mild Hydrolysis of 1,1-Dicyanocyclobutane to 1-Cyanocyclobutane-1-carboxamide
This protocol is adapted from a general method for the selective hydrolysis of nitriles.[5]
Materials:
1,1-Dicyanocyclobutane
Sodium Hydroxide (NaOH)
Methanol (MeOH)
Dioxane
Dichloromethane (DCM)
Saturated Sodium Bicarbonate (NaHCO3) solution
Magnesium Sulfate (MgSO4)
Procedure:
In a round-bottom flask, dissolve 1,1-Dicyanocyclobutane (1 equivalent) in a 1:9 mixture of Methanol and Dioxane.
Add powdered Sodium Hydroxide (1.1 equivalents) to the solution.
Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC.
Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO3 at 0-5°C.
Extract the product with Dichloromethane.
Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure to obtain the crude 1-Cyanocyclobutane-1-carboxamide.
Purify the crude product by column chromatography or recrystallization as needed.
Parameter
Recommended Value
Solvent Ratio (MeOH:Dioxane)
1:9
Temperature
Room Temperature
NaOH Equivalents
1.1
Monitoring Technique
TLC/HPLC
Protocol 2: Analytical Characterization by HPLC
A reliable HPLC method is crucial for monitoring reaction progress and assessing product purity.
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions (Example):
Column: C18 reverse-phase column
Mobile Phase: A gradient of methanol and water may be effective. A starting point could be 5% methanol in water.[12]
The following diagram illustrates a logical workflow for troubleshooting low conversion rates.
Caption: A logical workflow for diagnosing and resolving low conversion rates.
General Reaction Scheme: Nitrile to Amide
This diagram illustrates the general transformation from a nitrile to a primary amide, which is the core of this synthesis.
Caption: The hydrolysis pathway from a nitrile to an amide and the potential over-hydrolysis side reaction.
V. References
Basu, M. K., & Luo, F. T. (1998). Efficient Transformation of Nitrile into Amide under Mild Condition. Tetrahedron Letters, 39(21), 3005-3006. [Link]
Basu, M. K., & Luo, F. T. (1998). Efficient Transformation of Nitrile into Amide under Mild Condition. Chemical Journal of Chinese Universities, 19(S1), 30.
Reddy, K. L., et al. (2015). Transition metal-free hydration of nitriles to amides mediated by NaOH. OA Text, 1(1), 1-5. [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Amide. Retrieved from [Link]
Varvounis, G., et al. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2004(5), 112-123. [Link]
Cason, J. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]
Eurofins. (2021, May 24). Analytical Method Summaries.
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis.
Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
Bhandari, R. K., et al. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Asian Journal of Pharmacy and Pharmacology, 6(3), 150-163.
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
Chemistry Learner. (n.d.). Strecker Synthesis: Definition, Example, and Mechanism. Retrieved from [Link]
Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]
Kalník, M., & Fesat, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4025. [Link]
Japanese Pharmacopoeia. (n.d.). Part I / Cyanamide.
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents.
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
Li, Y., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 6939. [Link]
ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
Conant, J. B., & Lutz, R. E. (1923). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 45(5), 1303–1307. [Link]
Baskin, S. I., et al. (2006). Spectrophotometric Analysis of the Cyanide Metabolite 1-Aminothiazoline-6-Carboxylic Acid. Drug and Chemical Toxicology, 29(2), 167-177. [Link]
CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents.
Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
HYDROLYSIS REACTIONS. (2018, February 19).
Gilon, C., et al. (1991). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 34(11), 3173–3180. [Link]
Garson, M. J. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Natural Product Reports, 31(1), 18-29. [Link]
Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
Martin, B. R., et al. (1991). Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. Journal of Medicinal Chemistry, 34(8), 2442–2449. [Link]
BenchChem. (n.d.). Technical Support Center: 1-(Cyanomethyl)cyclohexanecarbonitrile Synthesis.
Zhang, J., et al. (2015). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. CrystEngComm, 17(43), 8276-8279. [Link]
Morrill, L. C., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Synthesis, 49(10), 2133-2148. [Link]
ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.
Reactivity Comparison Guide: 1-Cyanocyclobutane-1-carboxamide vs. 1-Cyanocyclopentane-1-carboxamide
For researchers and drug development professionals synthesizing complex spirocycles or pharmacophores (such as SLC6A19 inhibitors[1]), selecting the correct gem-disubstituted cycloalkane building block is critical. While...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals synthesizing complex spirocycles or pharmacophores (such as SLC6A19 inhibitors[1]), selecting the correct gem-disubstituted cycloalkane building block is critical. While 1-cyanocyclobutane-1-carboxamide and 1-cyanocyclopentane-1-carboxamide differ by only a single methylene group, their reactivity profiles diverge significantly due to fundamental differences in ring strain, orbital hybridization, and conformational flexibility.
This guide objectively compares the chemical behavior of these two intermediates, providing mechanistic causality and self-validating experimental protocols to guide your synthetic strategy.
Structural Profiling & The Thorpe-Ingold Effect
The reactivity of gem-cyano carboxamides is dictated by the intrinsic stability of the parent cycloalkane. Cyclobutane possesses a high ring strain of approximately 26.3 kcal/mol, driven by severe angle strain (internal angles of ~90° compared to the ideal 109.5°) and torsional strain from eclipsed adjacent C-H bonds[2][3]. In contrast, cyclopentane is significantly more stable, with a ring strain of only ~6.2 kcal/mol, relieving torsional strain by adopting a flexible "envelope" conformation[4].
This geometric difference triggers the Thorpe-Ingold effect . To accommodate the compressed ~90° internal bond angle, the cyclobutane ring carbons allocate more p-character to their intra-ring bonds. Consequently, the exocyclic bonds connecting to the cyano (-CN) and carboxamide (-CONH2) groups are forced to adopt higher s-character.
Causality in Reactivity:
Because s-orbitals are closer to the nucleus, increased s-character makes the exocyclic carbon more electronegative. This inductively withdraws electron density from the geminal substituents, significantly enhancing the electrophilicity of both the nitrile carbon and the carbonyl carbon in the cyclobutane derivative. Therefore, nucleophilic attacks (such as hydrolysis) occur with lower activation energies compared to the cyclopentane analog, where the exocyclic bonds retain standard sp3 hybridization.
Logical relationship between cyclobutane ring strain and enhanced electrophilicity.
Quantitative Reactivity Comparison
The table below summarizes the theoretical and observed performance metrics of both scaffolds when subjected to standard synthetic transformations.
Property / Metric
1-Cyanocyclobutane-1-carboxamide
1-Cyanocyclopentane-1-carboxamide
Ring Strain Energy
~26.3 kcal/mol
~6.2 kcal/mol
Internal Bond Angle
~90°
~108°
Exocyclic Hybridization
High s-character (approaching sp2)
Standard sp3-like
Steric Environment
Puckered (Highly accessible)
Envelope (Moderately hindered)
Nitrile Hydrolysis Rate
Fast (Enhanced electrophilicity)
Moderate
Catalytic Reduction (H2/Ni)
Rapid H2 uptake
Slower H2 uptake
Self-Validating Experimental Workflows
Amides are generally unreactive due to resonance stabilization and require harsh conditions (strong acid/base and heat) to hydrolyze[5]. However, chemoselective transformations on the geminal nitrile group can be achieved by exploiting the specific electrophilicity of the substrate.
Self-validating experimental workflows for hydrolysis and chemoselective reduction.
Protocol A: Controlled Alkaline Hydrolysis to Gem-Dicarboxamide
Objective: Convert the nitrile group to a secondary carboxamide without cleaving the existing primary carboxamide.
Causality: A mixed solvent system (EtOH/H2O) ensures the organic substrate remains solvated while providing the aqueous hydroxide necessary for nucleophilic attack. The temperature is strictly capped at 60°C to provide the activation energy required for nitrile hydration while preventing the over-hydrolysis of the resulting amides into carboxylates.
Preparation: Dissolve 10 mmol of the starting material and 1 mmol of biphenyl (internal standard) in 20 mL of Ethanol.
Reagent Addition: Slowly add 25 mmol of NaOH dissolved in 10 mL of deionized water.
Thermal Control: Heat the mixture to 60°C under continuous stirring.
Self-Validating In-Process Control (IPC): Withdraw 50 µL aliquots every 60 minutes. Quench with dilute HCl and analyze via reversed-phase HPLC (UV at 210 nm). The reaction is deemed complete when the ratio of the starting material peak to the biphenyl peak drops below 0.01. Note: The cyclobutane derivative will reach this threshold approximately 30-40% faster than the cyclopentane derivative.
Workup: Cool to 0°C, neutralize with 1M HCl to pH 7, and filter the precipitated gem-dicarboxamide.
Protocol B: Chemoselective Nitrile Reduction
Objective: Reduce the nitrile to a primary amine while leaving the carboxamide intact.
Causality: Strong hydride donors like LiAlH4 lack chemoselectivity and will reduce both functional groups. Catalytic hydrogenation using Raney Nickel selectively reduces the nitrile. The cyclobutane derivative undergoes this reaction more rapidly due to its flatter, puckered conformation, which allows for superior adsorption onto the solid catalyst surface compared to the sterically bulky envelope conformation of cyclopentane.
Preparation: Dissolve 10 mmol of the starting material in 30 mL of anhydrous Methanol.
Catalyst Loading: Under a nitrogen atmosphere, carefully add 1.0 g of washed Raney Nickel slurry.
Hydrogenation: Purge the vessel with H2 gas three times, then pressurize to 50 psi.
Self-Validating In-Process Control (IPC): Connect the reactor to a mass flow controller to monitor hydrogen uptake in real-time. The reaction is complete exactly when H2 consumption ceases (theoretical uptake: 20 mmol H2). This prevents over-reaction and eliminates the guesswork of fixed-time protocols.
Workup: Purge the system with nitrogen, filter the catalyst through a pad of Celite (do not let the catalyst dry out), and concentrate the filtrate under reduced pressure to yield the amino-carboxamide.
References
Ring Strain and the Structure of Cycloalkanes
Chemistry LibreTexts
URL:[Link]
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane
Master Organic Chemistry
URL:[Link]
Stability of Cycloalkane (Combustion Analysis)
OpenOChem Learn
URL: [Link]
Acid and base-catalyzed hydrolysis of amides
Khan Academy (Organic Chemistry)
URL:[Link]
WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19)
A Senior Application Scientist's Guide to the GC-MS Fragmentation Analysis of 1-Cyanocyclobutane-1-carboxamide
Abstract: The structural elucidation of novel chemical entities is a cornerstone of modern research, particularly in drug discovery and materials science. 1-Cyanocyclobutane-1-carboxamide represents a unique chemical sca...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The structural elucidation of novel chemical entities is a cornerstone of modern research, particularly in drug discovery and materials science. 1-Cyanocyclobutane-1-carboxamide represents a unique chemical scaffold, incorporating a strained cyclobutane ring, a nitrile group, and a primary amide group, all attached to a single quaternary carbon. This guide provides an in-depth analysis of its predicted electron ionization (EI) fragmentation pattern under Gas Chromatography-Mass Spectrometry (GC-MS). We will deconstruct the molecule's fragmentation behavior based on established chemical principles, offering a predictive framework for its identification in the absence of existing library spectra. This document serves as a practical comparison guide for researchers, contrasting the compound's behavior with simpler analogues and providing a robust, self-validating analytical protocol.
Part 1: The Analytical Challenge & Strategic Approach
The analysis of 1-Cyanocyclobutane-1-carboxamide (C₆H₈N₂O, MW: 124.14) presents a compelling challenge for mass spectrometrists. The molecule's high degree of functionalization on a strained four-membered ring suggests that its molecular ion will be susceptible to extensive fragmentation. Unlike common library compounds, this specific structure is not widely documented in databases like NIST or Wiley, necessitating an analytical approach grounded in first-principle fragmentation rules.[1][2][3]
Our strategy involves a systematic deconstruction of the molecule into its core components and predicting the fragmentation pathways associated with each:
Primary Amide Fragmentation: The primary amide group (-CONH₂) is known to produce a highly characteristic and often dominant ion.[4][5]
Nitrile Group Influence: The electron-withdrawing nature of the nitrile (-C≡N) group will influence bond stabilities and potential fragmentation pathways.[6][7]
Cyclobutane Ring Strain Release: The inherent ~26 kcal/mol of ring strain in the cyclobutane moiety provides a strong thermodynamic driving force for ring-opening and fragmentation reactions, most notably through the loss of small, stable neutral molecules.[8][9]
This guide will synthesize these principles to build a comprehensive and predictive fragmentation map.
Part 2: Recommended GC-MS Protocol: A Self-Validating System
The trustworthiness of any analytical result begins with a robust and well-rationalized methodology. The following protocol is designed for the analysis of semi-volatile, polar compounds like 1-Cyanocyclobutane-1-carboxamide.
Experimental Workflow Diagram
Caption: Standard operational workflow for GC-MS analysis.
Step-by-Step Protocol
Sample Preparation:
Action: Prepare a 1 mg/mL stock solution of 1-Cyanocyclobutane-1-carboxamide in a high-purity solvent such as acetonitrile or ethyl acetate.
Causality: Acetonitrile is an excellent choice as it is polar enough to dissolve the amide functionality and is highly volatile, ensuring it does not interfere with the early part of the chromatogram.
GC System Configuration:
Injector: Split/splitless injector set to 250°C. Use a 10:1 split ratio to avoid column overloading and ensure sharp peaks.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
Causality: This mid-polarity column is a versatile workhorse suitable for a wide range of organic molecules and provides excellent resolution and thermal stability.[10][11]
Oven Program:
Initial temperature: 80°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
Causality: The initial hold ensures tight focusing of the analyte band at the head of the column. The ramp rate is aggressive enough for timely elution while still providing adequate separation from any impurities.
MS System Configuration:
Ion Source: Electron Ionization (EI) at 70 eV.
Causality: 70 eV is the standard energy for EI-MS, which induces reproducible and extensive fragmentation, allowing for library matching and structural elucidation.[10]
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: Scan from m/z 40 to 200.
Causality: This range is chosen to capture the expected molecular ion (m/z 124) and all significant fragments, while excluding low-mass noise from the carrier gas or solvent tail. The characteristic amide fragment is expected at m/z 44.
Part 3: Predicted Fragmentation Pattern Analysis
The molecular ion of 1-Cyanocyclobutane-1-carboxamide ([C₆H₈N₂O]•+) has a nominal mass of m/z 124. The presence of two nitrogen atoms is consistent with the nitrogen rule for an even-mass molecular ion.[6][10] However, due to the strained ring and multiple functional groups, this peak is expected to be of low abundance or potentially absent.[12]
Proposed Fragmentation Pathways
Caption: Predicted EI fragmentation pathways for 1-Cyanocyclobutane-1-carboxamide.
Key Fragmentation Mechanisms and Resulting Ions
α-Cleavage at the Quaternary Carbon: The bonds adjacent to the stabilizing functional groups and the strained ring are highly susceptible to cleavage.
Formation of m/z 44 (Base Peak): The most favorable fragmentation for primary amides is the cleavage of the R-CONH₂ bond to form the resonance-stabilized [CONH₂]⁺ ion.[4][5] This fragment is exceptionally stable and is predicted to be the base peak in the spectrum.
Formation of m/z 80: Loss of a neutral carbamoyl radical (•CONH₂, 44 Da) via cleavage of the C-C bond results in the 1-cyanocyclobutyl cation at m/z 80.
Formation of m/z 98: Loss of a cyanide radical (•CN, 26 Da) generates the 1-carbamoylcyclobutyl cation at m/z 98.
Ring-Opening and Neutral Loss (Retro-[2+2] Cycloaddition): A hallmark of cyclobutane fragmentation is the elimination of a stable, neutral C₂ molecule, typically ethene.[8][13]
Formation of m/z 96: The molecular ion (m/z 124) can undergo ring cleavage to eliminate ethene (C₂H₄, 28 Da), resulting in a radical cation at m/z 96.
Secondary Fragmentation (m/z 52 and m/z 70): The fragment ions at m/z 80 and m/z 98 can subsequently lose ethene to produce ions at m/z 52 and m/z 70, respectively. These secondary fragmentations provide strong evidence for the presence of the cyclobutane ring.
Summary of Predicted Key Ions
m/z
Proposed Formula
Neutral Loss
Proposed Mechanism & Structure
Predicted Abundance
124
[C₆H₈N₂O]•+
-
Molecular Ion
Very Low / Absent
98
[C₅H₆NO]+
•CN (26)
α-Cleavage: Loss of cyanide radical
Low
96
[C₄H₄N₂O]•+
C₂H₄ (28)
Ring Cleavage: Loss of ethene from M•+
Moderate
80
[C₅H₆N]+
•CONH₂ (44)
α-Cleavage: Loss of carbamoyl radical
Moderate to High
70
[C₃H₄NO]+
C₂H₄ (28)
Ring Cleavage: Loss of ethene from m/z 98
Low
52
[C₃H₂N]+
C₂H₄ (28)
Ring Cleavage: Loss of ethene from m/z 80
Moderate
44
[CONH₂]+
C₅H₆N (80)
α-Cleavage: Formation of carbamoyl cation
High (Base Peak)
Part 4: Comparative Analysis with Structural Analogues
To understand the unique fragmentation signature of our target molecule, we must compare its predicted pattern to simpler, related compounds. This comparison highlights the additive and sometimes competitive nature of fragmentation pathways.
Compound
Key Diagnostic Fragments
How it Informs the Analysis of the Target Molecule
Demonstrates the fundamental fragmentation of the cyanocyclobutane core, primarily through ring cleavage. The absence of the m/z 44 peak confirms this ion is specific to the amide group.
Cyclobutanecarboxamide
m/z 99 (M•+), 71, 55, 44
Confirms that the m/z 44 peak is the dominant feature for a primary amide attached to a cyclobutane ring. The m/z 71 peak ([M-CO]•+) is also a common amide fragmentation.
Isobutyronitrile
m/z 69 (M•+), 41
Shows typical nitrile fragmentation. The McLafferty rearrangement leads to a prominent ion at m/z 41, which is not expected for our target due to the quaternary carbon.[6]
Provides a classic example of a primary amide where the m/z 44 peak is significant, reinforcing its diagnostic value.
This comparative analysis demonstrates that the presence of a base peak at m/z 44 , coupled with a family of ions showing a neutral loss of 28 Da (ethene) from major fragments (e.g., m/z 96 from M•+, m/z 52 from m/z 80), would provide compelling evidence for the structure of 1-Cyanocyclobutane-1-carboxamide.
Part 5: Conclusion & Expert Recommendations
The GC-MS analysis of 1-Cyanocyclobutane-1-carboxamide is an excellent case study in predictive fragmentation analysis. While a library spectrum may not be available, a confident identification can be achieved by recognizing the characteristic signatures of its constituent functional groups.
Key Diagnostic Markers for Identification:
The Unambiguous Base Peak: An intense ion at m/z 44 is the primary indicator of the primary amide group.
Evidence of the Cyclobutane Ring: A series of ions separated by 28 mass units (e.g., m/z 96, 80→52, 98→70) strongly suggests the loss of ethene from a four-membered ring.
α-Cleavage Products: The presence of moderate-intensity ions at m/z 80 (loss of •CONH₂) and m/z 98 (loss of •CN) confirms the connectivity around the central quaternary carbon.
For researchers working on novel compounds with similar strained-ring and multi-functional-group motifs, it is recommended to supplement EI-MS data with soft ionization techniques (e.g., Chemical Ionization or ESI-MS) to confidently determine the molecular weight. However, for structural confirmation, the rich, predictable fragmentation provided by 70 eV Electron Ionization remains an invaluable and indispensable tool.
References
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. Available at: [Link]
de Almeida, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23200-23211. Available at: [Link]
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White, J. D., et al. (2015). Cyclobutane Synthesis and Fragmentation. A Cascade Route to the Lycopodium Alkaloid (−)-Huperzine A. The Journal of Organic Chemistry, 80(19), 9445–9456. Available at: [Link]
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200991. Available at: [Link]
Dunnivant, F. M., & Ginsbach, J. W. (2008). GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. Available at: [Link]
National Institute of Standards and Technology (NIST). Cyclobutane - NIST WebBook. Available at: [Link]
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Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Available at: [Link]
Wang, T., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Pharmaceutical and Biomedical Analysis, 174, 399-408. Available at: [Link]
Watrous, J. D., & Dorrestein, P. C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. InTech. Available at: [Link]
A Comprehensive Guide to the Characterization and Validation of 1-Cyanocyclobutane-1-carboxamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Defined Reference Standard In pharmaceutical research and development, the accuracy and reliability of analytical...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Defined Reference Standard
In pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. A reference standard, a highly purified and well-characterized compound, serves as the benchmark against which new batches of drug substances and products are measured. The U.S. Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1] This ensures the consistency and safety of pharmaceutical products.[2]
1-Cyanocyclobutane-1-carboxamide and its derivatives are important structural motifs in medicinal chemistry, often found in biologically active molecules.[3][4] Establishing a reliable reference standard for this compound is therefore crucial for any research or development program involving it. This guide outlines a comprehensive approach to the characterization and validation of 1-Cyanocyclobutane-1-carboxamide, adhering to guidelines from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH).[1][2][5]
Section 1: Physicochemical Characterization
A foundational step in qualifying a reference standard is the unambiguous confirmation of its chemical structure and assessment of its physical properties.
Structural Elucidation
A combination of spectroscopic techniques is employed to confirm the molecular structure of 1-Cyanocyclobutane-1-carboxamide.
¹H NMR: Provides information on the number and environment of protons. For 1-Cyanocyclobutane-1-carboxamide, the spectrum is expected to show distinct signals for the cyclobutane ring protons and the amide protons. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: Reveals the number and types of carbon atoms. The spectrum should display characteristic peaks for the nitrile carbon, the amide carbonyl carbon, the quaternary carbon of the cyclobutane ring, and the methylene carbons of the ring.
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition.[6][7] Techniques like Electrospray Ionization (ESI) are commonly used. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions.[8][9][10]
FTIR spectroscopy identifies the functional groups present in the molecule.[11] Key characteristic absorption bands for 1-Cyanocyclobutane-1-carboxamide include:
N-H stretching of the primary amide (around 3200-3400 cm⁻¹)[12]
C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹)[13]
C=O stretching of the amide group (Amide I band, around 1640-1670 cm⁻¹)[13][14]
N-H bending of the amide group (Amide II band, around 1550-1640 cm⁻¹)[14]
Purity Assessment
Purity is a critical attribute of a reference standard.[1] A multi-faceted approach is necessary to identify and quantify all potential impurities, including organic (process-related and degradation products), inorganic, and residual solvents.[1]
HPLC is a powerful technique for separating and quantifying impurities.[15][16] A validated, stability-indicating HPLC method should be developed.
Illustrative HPLC Method Parameters:
Parameter
Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase
Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate
1.0 mL/min
Detection
UV at 210 nm
Column Temperature
30 °C
Injection Volume
10 µL
This method should be validated for specificity, linearity, accuracy, precision, and range according to ICH Q2(R1) guidelines.[17]
GC is particularly useful for detecting and quantifying volatile organic impurities and residual solvents. A headspace GC-MS method is often employed for this purpose.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions as a function of temperature.[18] It is used to determine the melting point and to detect any polymorphic forms.[19] A sharp, single endotherm is indicative of a highly pure, crystalline substance.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[18] It is used to determine the amount of residual solvents and water content, as well as to assess thermal stability.[19][20]
Physical Properties
Property
Method
Expected Result
Appearance
Visual Inspection
White to off-white solid
Melting Point
DSC
Sharp, well-defined peak
Solubility
Visual Inspection
Soluble in polar organic solvents (e.g., Methanol, DMSO)
Water Content
Karl Fischer Titration
≤ 0.5%
Section 2: Validation of the Reference Standard
Method validation ensures that the analytical procedures used for characterization are suitable for their intended purpose.[5]
Workflow for Reference Standard Validation
Caption: Workflow for the characterization and validation of a reference standard.
Comparison with Alternatives
When a primary reference standard from a pharmacopeia (e.g., USP, EP) is not available, a well-characterized in-house or secondary standard is necessary.[1][21] The performance of this in-house standard should be compared against any available commercial materials or related compounds.
Comparative Analysis Table:
Parameter
In-House Standard
Commercial Source A
Commercial Source B (Alternative Compound)
Identity Confirmed (NMR, MS)
Yes
Yes (data provided)
N/A (different structure)
Purity (HPLC, %)
≥ 99.5%
≥ 98.0%
≥ 99.0%
Residual Solvents (GC, ppm)
< 500
Not specified
< 1000
Water Content (KF, %)
< 0.2%
Not specified
< 0.5%
Traceability
Full synthesis and purification records
Batch-specific CoA
Batch-specific CoA
The in-house standard demonstrates higher purity and more comprehensive characterization data, making it a more reliable standard for quantitative applications.
Section 3: Experimental Protocols
Protocol 1: HPLC Purity Determination
Preparation of Solutions:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution: Accurately weigh and dissolve 1-Cyanocyclobutane-1-carboxamide in diluent to a final concentration of 0.5 mg/mL.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
Chromatographic Conditions:
Use the parameters outlined in the "Illustrative HPLC Method Parameters" table.
Procedure:
Inject the diluent (as a blank), followed by six replicate injections of the standard solution.
Inject the sample solution in duplicate.
Calculate the percentage purity using the area normalization method.
Protocol 2: ¹H NMR Sample Preparation
Accurately weigh approximately 5-10 mg of the 1-Cyanocyclobutane-1-carboxamide reference standard.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR (qNMR) is to be performed.
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
Conclusion
The comprehensive characterization and validation of a 1-Cyanocyclobutane-1-carboxamide reference standard is a rigorous but essential process. By employing a suite of orthogonal analytical techniques and adhering to established regulatory guidelines, a high-quality, reliable standard can be established. This, in turn, ensures the accuracy and consistency of all subsequent analytical data generated in a drug development program, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available at: [Link]
Labstat. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Available at: [Link]
Supporting Information for. (n.d.). [No specific title available]. Available at: [Link]
American Elements. (n.d.). 1-cyanocyclobutane-1-carboxylic acid. Available at: [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
University of Wisconsin-Madison. (n.d.). Characterizing Solid Compounds by DSC and TGA. Available at: [Link]
Molport. (n.d.). 1-cyano-N-(dicyclobutylmethyl)cyclobutane-1-carboxamide. Available at: [Link]
PubChem. (n.d.). Ethyl 1-cyanocyclobutane-1-carboxylate. Available at: [Link]
ChemRadar. (n.d.). Cyclobutanecarboxylicacid, 1-cyano-, ethyl ester. Available at: [Link]
Asian Journal of Pharmacy and Pharmacology. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Available at: [Link]
Journal of Pharmaceutical Sciences. (2015). Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. Available at: [Link]
WebinarWaves. (2025, September 22). Lifecycle & Validation of Analytical Procedures: FDA, ICH and USP. Available at: [Link]
[No Source Available]. (n.d.). A new water soluble cavitand with deeper guest binding properties.
National Institute of Standards and Technology. (n.d.). Cyclobutanecarboxamide, N-ethyl-N-(3-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]
Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Available at: [Link]
U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Defense Technical Information Center. (n.d.). Spectrophotometric Analysis of the Cyanide Metabolite 1-Aminothiazoline-6-Carboxylic Acid. Available at: [Link]
Google Patents. (n.d.). CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method.
AIP Publishing. (2020, February 18). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. Available at: [Link]
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
National Institutes of Health. (2010, May 15). New Facile Method to Measure Cyanide in Blood. Available at: [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
ResearchGate. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. Available at: [Link]
National Institute of Standards and Technology. (n.d.). Cyanamide. NIST Chemistry WebBook. Available at: [Link]
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Nature Communications. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available at: [Link]
Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
Royal Society of Chemistry. (2020). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Available at: [Link]
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Cyanide. Available at: [Link]
The Journal of Physical Chemistry A. (2022, March 31). Synthesis, Purification, and Rotational Spectroscopy of 1-Cyanocyclobutene (C5H5N). Available at: [Link]
ACS Publications. (2003, March 15). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
National Institutes of Health. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available at: [Link]
National Institutes of Health. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
ResearchGate. (n.d.). Applications of C-H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]
DigitalCommons@Molloy. (n.d.). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. Available at: [Link]
ResearchGate. (2024, January 10). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
[No Source Available]. (2010, February 28). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.
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FULIR. (2026, January 28). Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. Available at: [Link]
ResearchGate. (n.d.). Fragments of the 1 H NMR spectra (400 MHz, DMSOOd 6 ) for the.... Available at: [Link]
Comparative Guide: Synthetic Routes to 1-Cyanocyclobutane-1-carboxamide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) Executive Summary & Chemical Significance As a Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0)
Executive Summary & Chemical Significance
As a Senior Application Scientist, I frequently evaluate bifunctional small-molecule scaffolds for drug discovery pipelines. 1-Cyanocyclobutane-1-carboxamide is a highly versatile building block, featuring both a nitrile and a primary amide on a strained four-membered ring. This structural motif is increasingly utilized in the synthesis of novel therapeutics, including potent inhibitors of the solute carrier family 6 member 19 (SLC6A19)[1].
Synthesizing this geminally disubstituted cyclobutane requires careful control over reaction kinetics and thermodynamics. This guide objectively compares the two most viable synthetic strategies: Route A (De Novo Cycloalkylation) and Route B (Selective Hydration) , providing mechanistic causality, self-validating protocols, and quantitative performance metrics.
Route A: De Novo Cycloalkylation (Dialkylation of 2-Cyanoacetamide)
Mechanistic Insight & Causality
Route A constructs the cyclobutane ring from acyclic precursors via a double SN2 displacement. The active methylene protons of 2-cyanoacetamide are sequentially deprotonated by a mild base (e.g., K2CO3 or Cs2CO3)[2]. The resulting carbanion attacks 1,3-dibromopropane.
The Causality of Reaction Design: The critical challenge in this route is the entropic penalty associated with forming a strained four-membered ring. Once the mono-alkylated intermediate forms, the second intramolecular SN2 attack must outcompete intermolecular alkylation (which leads to oligomerization). To enforce this, the reaction is run under pseudo-high dilution conditions with dropwise addition of the electrophile, and elevated temperatures (60 °C) are employed to overcome the activation energy barrier of cyclization[2].
Figure 1: Mechanistic workflow of Route A highlighting the competing oligomerization pathway.
Experimental Protocol A (Self-Validating System)
Initiation: Charge a flame-dried round-bottom flask with 2-cyanoacetamide (1.0 equiv) and anhydrous DMF (0.1 M concentration to ensure dilution).
Deprotonation: Add anhydrous K2CO3 (2.5 equiv). Stir at room temperature for 15 minutes. Validation: The solution will turn slightly yellow, indicating carbanion formation.
Electrophile Addition: Equip the flask with an addition funnel. Add 1,3-dibromopropane (1.1 equiv) dropwise over 45 minutes.
Cyclization: Heat the reaction mixture to 60 °C for 4 hours. Validation: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the highly polar cyanoacetamide spot confirms conversion.
Workup: Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% LiCl (aq) to remove residual DMF, dry over MgSO4, and concentrate in vacuo.
Purification: Purify via silica gel chromatography to separate the desired product from heavier oligomeric byproducts.
Route B: Selective Hydration (Partial Hydrolysis of Cyclobutane-1,1-dicarbonitrile)
Mechanistic Insight & Causality
Route B relies on the functional group transformation of a pre-formed ring. Cyclobutane-1,1-dicarbonitrile undergoes a Radziszewski-type hydration to convert exactly one nitrile group into a primary amide.
The Causality of Reaction Design: Standard basic hydrolysis (NaOH/H2O) is poorly selective and requires harsh heating, inevitably leading to over-hydrolysis (yielding the diamide or dicarboxylic acid). To achieve mono-selectivity, we introduce aqueous Hydrogen Peroxide (H2O2). Due to the alpha-effect, the hydroperoxide anion (HOO⁻) is a vastly superior nucleophile compared to the hydroxide ion (HO⁻). This allows the nucleophilic attack on the nitrile carbon to occur rapidly at 0 °C. The resulting peroxyimidic acid intermediate tautomerizes and eliminates water to form the amide. By keeping the temperature strictly at 0 °C, we kinetically trap the mono-amide before the second, more sterically hindered nitrile can react.
Figure 2: Mechanistic workflow of Route B demonstrating the selective hydration of the nitrile.
Experimental Protocol B (Self-Validating System)
Preparation: Dissolve cyclobutane-1,1-dicarbonitrile (1.0 equiv) in absolute ethanol (0.5 M). Cool the flask to 0 °C in an ice-water bath.
Peroxide Addition (Critical Step): Slowly add 30% H2O2 (1.2 equiv) dropwise over 30 minutes. Validation: The reaction is highly exothermic. The dropwise rate must be controlled to ensure the internal temperature never exceeds 10 °C, which would trigger over-hydrolysis.
Maturation: Stir at 0 °C for 2 hours. Validation: TLC monitoring (DCM/MeOH 9:1) will show the emergence of a UV-active, moderately polar spot.
Quench: Carefully quench the unreacted peroxide by adding saturated aqueous Na2S2O3 until a peroxide test strip reads negative.
Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the product as a white solid.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table summarizes the experimental metrics of both routes based on standard laboratory scale (10–50 mmol) optimizations.
Parameter
Route A: De Novo Cycloalkylation
Route B: Selective Hydration
Starting Materials
2-Cyanoacetamide, 1,3-dibromopropane
Cyclobutane-1,1-dicarbonitrile, H2O2
Typical Yield
40–55%
75–90%
Reaction Temperature
60 °C
0 °C to 10 °C
Primary Impurities
Intermolecular oligomers, dialkylated species
Dicarboxylic acid, diamide (over-hydrolysis)
E-Factor (Waste)
High (requires high dilution solvent volumes)
Low (highly atom-economical)
Scalability
Moderate (limited by dilution requirements)
High (requires strict thermal control during addition)
Application Scientist's Recommendation
For robust, scalable synthesis in a drug development setting, Route B is definitively superior . The exploitation of the alpha-effect via H2O2 allows for a kinetically controlled, high-yielding transformation that avoids the generation of complex oligomeric mixtures.
However, Route A remains a vital alternative if the cyclobutane-1,1-dicarbonitrile precursor is unavailable or prohibitively expensive, provided the chemist is willing to perform rigorous chromatographic purification to isolate the desired 1-cyanocyclobutane-1-carboxamide scaffold.
References
World Intellectual Property Organization (WIPO). Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof. WO2024081748A2.[1]
URL:
Journal of Medicinal Chemistry (ACS Publications). Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase. (Discusses the analogous dialkylation methodology of cyanoacetamides).[2]
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Protocol
Introduction & The Chemoselectivity Challenge
1-Cyanocyclobutane-1-carboxamide (CAS: 1494540-01-0) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including BACE1 inhibitors for Alzheimer's disease and SLC6A19 inhibitors for metabolic disorders[1][2].
The critical synthetic challenge when working with this building block is chemoselectivity . The objective is to reduce the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) to yield 1-(aminomethyl)cyclobutane-1-carboxamide, without reducing the adjacent primary carboxamide (-CONH₂)[3]. Furthermore, the geminal substitution at the C1 position of the cyclobutane ring creates a sterically crowded environment. During catalytic hydrogenation, the nitrile is first reduced to a highly reactive imine intermediate. If not properly managed, the newly formed primary amine can nucleophilically attack this imine, resulting in the ejection of ammonia and the formation of an unwanted secondary amine (dimerization)[3][4].
To solve this, application scientists rely on specific catalytic systems and additives designed to trap the intermediate or shift the reaction equilibrium.
Catalytic reduction pathway of nitriles highlighting the competing dimerization side-reaction.
Benchmarking Catalytic Systems
We benchmarked three industry-standard methodologies for the reduction of 1-cyanocyclobutane-1-carboxamide. Each method balances yield, scalability, and chemoselectivity differently.
Method A: Raney Nickel with Ammoniacal Methanol
Raney Nickel is the classical industrial workhorse for nitrile reduction[4][5].
The Causality of the Additive: To prevent the dimerization side-reaction, the hydrogenation is performed in methanol saturated with anhydrous ammonia (NH₃). According to Le Chatelier’s principle, flooding the system with ammonia forces the imine-amine condensation equilibrium backward, preserving the primary amine[3][5].
Cons: Raney Nickel is highly pyrophoric and requires specialized handling[4].
Method B: Palladium on Carbon (Pd/C) with Boc₂O (Tandem Reduction-Protection)
This is the preferred method in medicinal chemistry discovery labs[6][7].
The Causality of the Additive: Instead of shifting the equilibrium with ammonia, this method uses Di-tert-butyl dicarbonate (Boc₂O) to perform a tandem reduction-protection. As soon as the primary amine is generated by the Pd/C-catalyzed hydrogenation, it is rapidly acylated by Boc₂O. This converts the nucleophilic amine into a sterically hindered, non-nucleophilic tert-butyl carbamate, completely shutting down the dimerization pathway[6].
Pros: Exceptional chemoselectivity; non-pyrophoric catalyst; yields a Boc-protected intermediate ready for orthogonal peptide coupling.
Cons: Higher reagent cost (Pd/C and Boc₂O); atom economy is lower if the free amine is the immediate target.
An alternative to high-pressure hydrogenation, utilizing sodium borohydride and catalytic cobalt(II) chloride, which forms active Cobalt Boride (Co₂B) in situ[4].
Pros: Can be performed in standard glassware without a hydrogen reactor.
Cons: Difficult workup due to boron salts; lower selectivity compared to Methods A and B.
Quantitative Data Comparison
Parameter
Method A (Raney Ni / NH₃)
Method B (Pd/C + Boc₂O)
Method C (CoCl₂ / NaBH₄)
Catalyst Loading
50% w/w (slurry)
10 mol%
10 mol% CoCl₂
Conditions
50 psi H₂, 25 °C, 12 h
1 atm H₂, 25 °C, 16 h
0 °C to RT, 4 h
Solvent
7N NH₃ in MeOH
Methanol
Ethanol
Conversion
>99%
>95%
85%
1° Amine Selectivity
92% (Free Amine)
>98% (Boc-Amine)
75% (Free Amine)
Amide Cleavage
<1%
Undetectable
~5%
Experimental Protocols: Self-Validating Workflows
The following protocols are engineered to be self-validating. By monitoring hydrogen uptake and observing specific physical changes (e.g., color shifts, gas evolution), researchers can verify the reaction's progress in real-time.
Protocol 1: Tandem Reduction-Protection using Pd/C (Method B)
This workflow is highly recommended for drug discovery applications where the Boc-protected amine is desired for subsequent library synthesis[6][8].
Step-by-step workflow for the tandem Pd/C catalyzed reduction and Boc-protection.
Step-by-Step Methodology:
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1-cyanocyclobutane-1-carboxamide (10.0 mmol) and Boc₂O (12.0 mmol, 1.2 eq) in anhydrous methanol (40 mL). Causality: The slight excess of Boc₂O ensures complete trapping of the amine, compensating for any minor solvolysis of the anhydride.
Inerting: Purge the solution with Nitrogen (N₂) for 5 minutes.
Catalyst Addition: Carefully add 10% Pd/C (10 mol%). Validation: The solution will turn opaque black. Always add Pd/C under an inert atmosphere to prevent solvent ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr apparatus (1 atm). Stir vigorously at room temperature for 16 hours. Validation: The reaction is complete when H₂ consumption ceases.
Workup: Flush the system with N₂. Filter the black suspension through a tightly packed pad of Celite® to remove the palladium catalyst[4][8]. Wash the pad with excess methanol (20 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl ((1-carbamoylcyclobutyl)methyl)carbamate as a white solid.
Protocol 2: High-Pressure Reduction using Raney Nickel (Method A)
Step-by-Step Methodology:
Solvent Preparation: Cool 30 mL of Methanol to 0 °C and saturate with anhydrous ammonia gas (target ~7N NH₃ in MeOH). Causality: Cold temperatures increase the solubility of NH₃ gas in methanol.
Substrate Addition: Dissolve 1-cyanocyclobutane-1-carboxamide (10.0 mmol) into the ammoniacal methanol and transfer to a high-pressure Parr reactor vessel.
Catalyst Washing: Take Raney® Nickel (50% slurry in water, ~2.0 g) and wash it three times with methanol to remove water[4]. Warning: Never let Raney Nickel dry out; it will spontaneously ignite in air.
Reaction: Add the methanolic Raney Nickel to the reactor. Seal, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 25 °C for 12 hours[4].
Workup: Vent the H₂ safely and purge with N₂. Filter the catalyst through Celite® under a blanket of N₂, keeping the filter cake wet at all times[4]. Concentrate the filtrate to yield the free primary amine.
Conclusion
For the catalytic reduction of 1-cyanocyclobutane-1-carboxamide, the choice of methodology dictates the downstream workflow. For large-scale synthesis where the free amine is strictly required, Raney Nickel in ammoniacal methanol remains the most atom-economical and efficient route, provided safety infrastructure is in place. However, for discovery-phase research and library generation, the Pd/C catalyzed tandem reduction-protection is vastly superior. It bypasses the handling of pyrophoric catalysts and eliminates the dimerization side-reaction entirely by trapping the sterically hindered cyclobutane-methylamine as a stable Boc-carbamate.
Reproducibility of 1-Cyanocyclobutane-1-carboxamide synthesis in multi-gram scale
Introduction Cyclobutanecarboxamides are highly valued in modern drug discovery. Their distinctive nonplanarity and sp3-enriched, rigid three-dimensional structures allow them to act as conformationally restricted scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Cyclobutanecarboxamides are highly valued in modern drug discovery. Their distinctive nonplanarity and sp3-enriched, rigid three-dimensional structures allow them to act as conformationally restricted scaffolds, making them ideal candidates for the "escape from flatland" paradigm in pharmaceutical design[1]. Specifically, 1-cyanocyclobutane-1-carboxamide is a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). However, scaling up its synthesis from milligram to multi-gram quantities presents significant chemical engineering challenges. The primary obstacle is arresting the hydration of 1,1-cyclobutanedicarbonitrile at the monoamide stage without over-hydrolyzing it to 1,1-cyclobutanedicarboxylic acid[2].
This guide objectively compares three synthetic alternatives for multi-gram scale-up: Traditional Batch Hydration, Continuous Flow Hydration, and Catalytic Aminocarbonylation.
Mechanistic Overview & The Kinetic Trap
The synthesis of 1-cyanocyclobutane-1-carboxamide via the hydration of 1,1-cyclobutanedicarbonitrile is a classic consecutive reaction. The desired product is a kinetic intermediate. Under alkaline peroxide conditions, the exothermic nature of the reaction can create localized hot spots[3]. Because the activation energy for the second step (hydrolysis of the amide to the carboxylic acid) is lower at elevated temperatures, poor heat dissipation inevitably leads to the accumulation of the over-hydrolyzed impurity[3].
Kinetic pathway of dinitrile hydration highlighting the over-hydrolysis risk.
Comparison of Synthetic Modalities
1. Traditional Batch Hydration
Batch synthesis utilizes standard jacketed reactors. While simple to set up, it suffers from poor mass and heat transfer at scale. As noted in standard scale-up guidelines, temperature control is critical; loss of control can lead to thermal runaway and a significant increase in side-product formation. To compensate, reactions must be run at near-freezing temperatures (0–5 °C) with extended dosing times, which drastically reduces the space-time yield.
2. Continuous Flow Hydration
Flow chemistry provides a superior alternative by utilizing microreactors with high surface-area-to-volume ratios. This allows for near-instantaneous heat dissipation. Consequently, the reaction can be safely run at higher temperatures (e.g., 40 °C) to accelerate the initial hydration, while strictly limiting the residence time to prevent over-hydrolysis. Advanced flow chemistry is specifically recommended to efficiently handle unstable intermediates and achieve higher yields with shorter reaction times[4].
3. Regiodivergent Aminocarbonylation
An emerging alternative avoids the dinitrile entirely. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols can directly yield 1,1-substituted cyclobutanecarboxamides[1]. While this protocol demonstrates wide substrate scope and high regioselectivity, it requires expensive palladium catalysts and specialized phosphine ligands, making it less economically viable for early-stage multi-gram scale-up compared to direct hydration methods.
Performance Data & Metrics
The following table summarizes the quantitative performance of each method normalized to a 50-gram scale production run.
Metric
Traditional Batch (NaOH/H₂O₂)
Continuous Flow Hydration
Aminocarbonylation
Yield (%)
65%
88%
71%
Purity (HPLC)
92%
>98%
95%
Major Impurity
1,1-Cyclobutanedicarboxylic acid
Unreacted Dinitrile
Regioisomers
Space-Time Yield
45 g/L/day
850 g/L/day
N/A
E-factor
18
4.5
>25
Experimental Protocols (Self-Validating Systems)
Protocol A: Traditional Batch Scale-Up
Causality Focus: Magnetic stir bars fail to mix large, viscous mixtures effectively, leading to hot spots. Overhead stirring is mandatory for consistent mixing to prevent the formation of the diacid impurity. The scale-up of this synthesis requires careful consideration of reaction conditions and process safety[5].
Setup: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple, and an addition funnel.
Charge: Add 1,1-cyclobutanedicarbonitrile (50.0 g, 0.47 mol) and ethanol (200 mL). Cool the biphasic mixture to 0 °C using a recirculating chiller.
Catalyst Addition: Add 20% aqueous NaOH (9.4 g, 0.047 mol, 10 mol%) in one portion.
Oxidant Dosing: Slowly dose 30% H₂O₂ (64.0 g, 0.56 mol, 1.2 eq) via the addition funnel over 2.5 hours.
Validation Check: The internal temperature must not exceed 10 °C. If a temperature spike occurs, pause dosing immediately to prevent thermal runaway.
Maturation: Stir at 5 °C for 4 hours. Monitor via HPLC until dinitrile conversion is >90%.
Quench & Workup: Quench with cold saturated aqueous Na₂S₂O₃ (100 mL) to destroy residual peroxides (verify with KI-starch paper). Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Recrystallize from toluene to remove the diacid impurity.
Protocol B: Continuous Flow Scale-Up
Causality Focus: Precise residence time control kinetically traps the monoamide. In-line quenching halts the reaction instantly, preventing over-hydrolysis.
Continuous flow reactor configuration for controlled partial hydration.
Feed Preparation:
Solution A: Dissolve 1,1-cyclobutanedicarbonitrile (106 g, 1.0 mol) in ethanol to a total volume of 500 mL (2.0 M).
Solution B: Mix 30% H₂O₂ (136 g, 1.2 mol) and 20% aqueous NaOH (20 g, 0.1 mol) in water to a total volume of 500 mL.
System Priming: Prime the HPLC pumps with respective solvents. Set the reactor coil (PFA tubing, 30 mL internal volume) temperature to 40 °C.
Steady-State Operation: Pump Solution A and Solution B at 5.0 mL/min each. They intersect at a T-mixer before entering the reactor coil.
Validation Check: Total flow rate = 10.0 mL/min. Residence time = 30 mL / 10 mL/min = 3.0 minutes.
In-Line Quench: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a steady flow of 1.0 M Na₂S₂O₃ at 0 °C.
Isolation: The product, 1-cyanocyclobutane-1-carboxamide, precipitates upon quenching. Filter continuously and wash with cold water. Purity >98% is typically achieved without the need for recrystallization.
References
Scale up reactions Guideline. KAUST Health & Safety.
URL:
[1] Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. NIH PMC.
URL: